molecular formula C5H9N3O2 B2418949 3-Azido-3-methylbutanoic acid CAS No. 105090-72-0

3-Azido-3-methylbutanoic acid

Cat. No.: B2418949
CAS No.: 105090-72-0
M. Wt: 143.146
InChI Key: HGBYXYUFWAJPSP-UHFFFAOYSA-N
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Description

3-Azido-3-methylbutanoic acid is a useful research compound. Its molecular formula is C5H9N3O2 and its molecular weight is 143.146. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azido-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c1-5(2,7-8-6)3-4(9)10/h3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBYXYUFWAJPSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-Azido-3-methylbutanoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Azido-3-methylbutanoic acid (CAS 105090-72-0), a bifunctional building block with significant potential in medicinal chemistry, bioconjugation, and materials science. As a molecule incorporating both a carboxylic acid handle and a versatile azide moiety on a tertiary carbon, it offers a unique scaffold for the synthesis of complex molecular architectures. This document, intended for a specialist audience, will delve into its chemical and physical properties, plausible synthetic routes, reactivity, and potential applications, with a focus on the causal reasoning behind experimental methodologies.

Core Molecular Characteristics

This compound is a compact molecule that strategically places two key functional groups—a carboxylic acid and an azide—at opposite ends of a short, methylated carbon chain. This arrangement makes it a valuable linker and synthetic intermediate.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be tabulated based on available information and computational predictions.

PropertyValueSource
CAS Number 105090-72-0[1]
Molecular Formula C₅H₉N₃O₂[2]
Molecular Weight 143.14 g/mol [2]
IUPAC Name This compound[2]
Computed XLogP3 1.2[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 4[2]
Rotatable Bond Count 3[2]

Note: Most physical properties such as melting point, boiling point, and solubility are not available in the cited literature and would require experimental determination.

Synthesis and Purification

The synthesis of this compound is not extensively detailed in standard chemical literature. However, a logical and chemically sound synthetic pathway can be proposed based on established organic chemistry principles, particularly the conversion of tertiary alcohols to azides. A plausible precursor for this synthesis is 3-hydroxy-3-methylbutanoic acid.

Proposed Synthetic Pathway: Azidation of 3-Hydroxy-3-methylbutanoic Acid

The conversion of a tertiary alcohol, such as in 3-hydroxy-3-methylbutanoic acid, to a tertiary azide is a challenging transformation that requires specific methodologies to avoid elimination side reactions. Direct Sₙ2 displacement of a hydroxyl group is not feasible. A common strategy involves the activation of the hydroxyl group followed by displacement with an azide nucleophile, often with inversion of configuration if a chiral center is present (though our target is achiral).

A plausible multi-step synthesis is outlined below:

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Activation of Hydroxyl Group cluster_2 Step 3: Nucleophilic Substitution Precursor 3-Hydroxy-3-methylbutanoic acid (CAS 625-08-1) Activated Activated Intermediate (e.g., Sulfonate Ester) Precursor->Activated Sulfonyl chloride (e.g., MsCl, TsCl) Pyridine or other base Product This compound (CAS 105090-72-0) Activated->Product Sodium Azide (NaN₃) Polar aprotic solvent (e.g., DMF)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a scientifically informed projection of a viable synthesis.

Step 1: Synthesis of 3-Hydroxy-3-methylbutanoic Acid (Precursor)

The precursor, 3-hydroxy-3-methylbutanoic acid, can be synthesized via the haloform reaction of diacetone alcohol (4-hydroxy-4-methyl-2-pentanone) with a hypohalite solution, such as sodium hypobromite or hypochlorite[3].

Step 2: Activation of the Tertiary Alcohol

Direct conversion of tertiary alcohols to azides can be achieved via phosphate activation[4].

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxy-3-methylbutanoic acid (1 equivalent) in a dry, aprotic solvent such as toluene.

  • Reagent Addition: Add diphenylphosphoryl azide (DPPA, ~1.2 equivalents).

  • Base Addition: Slowly add a non-nucleophilic organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, ~1.2 equivalents), to the stirred solution at room temperature. The DBU facilitates the formation of a phosphate intermediate[4].

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture would be quenched with a mild acid and extracted with an organic solvent. The organic layers are then combined, dried, and concentrated under reduced pressure. Purification would likely be achieved by column chromatography on silica gel to isolate the final product, this compound.

Causality in Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture and oxygen, which could lead to unwanted side reactions.

  • Aprotic Solvent: Toluene is chosen for its inertness and ability to dissolve the reactants.

  • DPPA and DBU: This reagent combination is effective for the direct conversion of alcohols to azides, where DBU acts as a base to deprotonate the alcohol, facilitating the formation of a phosphate intermediate which is then displaced by the azide ion[4].

Reactivity and "Click" Chemistry Applications

The utility of this compound stems from the orthogonal reactivity of its two functional groups. The carboxylic acid can undergo standard transformations such as esterification, amidation, and reduction, while the azide group is a key participant in bioorthogonal "click" chemistry.

The Azide Moiety: A Gateway to Triazoles

The azide functional group is relatively inert to many common reaction conditions, making it an ideal functional handle for late-stage modifications[5]. Its most prominent reaction is the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazole rings.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed version of this reaction is a cornerstone of "click" chemistry, known for its high efficiency, mild reaction conditions, and regiospecificity, exclusively yielding the 1,4-disubstituted triazole isomer[6].

G AzidoAcid This compound Triazole 1,4-Disubstituted Triazole Product AzidoAcid->Triazole Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Triazole Catalyst Cu(I) Catalyst (e.g., CuSO₄/Sodium Ascorbate) Catalyst->Triazole

Caption: The CuAAC "click" reaction involving this compound.

This reaction is highly valuable in drug discovery and development for several reasons:

  • Biocompatibility: The reaction can often be performed in aqueous media, making it suitable for the modification of biological molecules[6].

  • High Yield and Selectivity: CuAAC reactions are typically high-yielding and produce minimal byproducts, simplifying purification[5].

  • Linker Formation: The resulting triazole ring is chemically stable and can act as a rigid linker connecting two molecular fragments.

Applications in Drug Development and Bioconjugation

The bifunctional nature of this compound makes it an attractive building block for creating antibody-drug conjugates (ADCs), PROTACs, and other complex therapeutic modalities.

  • As a Linker: The carboxylic acid can be coupled to a targeting moiety (e.g., an antibody or small molecule ligand) via an amide bond. The azide then serves as a handle to "click" on a payload molecule, such as a cytotoxic drug or a fluorescent probe.

  • In Fragment-Based Drug Discovery: It can be used to link different molecular fragments together to explore structure-activity relationships.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy
  • -CH₂- group: A singlet is expected for the methylene protons adjacent to the carbonyl group.

  • -C(CH₃)₂- group: A singlet for the six equivalent protons of the two methyl groups.

  • -COOH proton: A broad singlet, typically downfield, which is exchangeable with D₂O.

¹³C NMR Spectroscopy
  • Carbonyl carbon (-COOH): Expected to appear in the range of 170-180 ppm.

  • Quaternary carbon (-C(N₃)(CH₃)₂): The carbon bearing the azide and two methyl groups.

  • Methylene carbon (-CH₂-): The carbon adjacent to the carbonyl group.

  • Methyl carbons (-CH₃): The two equivalent methyl carbons.

Infrared (IR) Spectroscopy
  • Azide (N₃) stretch: A strong, sharp absorption band is expected around 2100 cm⁻¹. This is a highly characteristic peak for the azide functional group.

  • Carboxylic acid O-H stretch: A very broad band from approximately 3300 to 2500 cm⁻¹.

  • Carbonyl (C=O) stretch: A strong absorption band in the region of 1700-1725 cm⁻¹.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 143 would be expected. A characteristic fragmentation pattern would involve the loss of N₂ (28 Da) from the azide group, leading to a significant fragment ion at m/z = 115.

Safety and Handling

Organic azides are energetic compounds and should be handled with caution.

  • Potential Hazards: Tertiary alkyl azides can be sensitive to heat, shock, and friction, potentially leading to explosive decomposition. The stability of organic azides is often assessed by the carbon-to-nitrogen ratio; a higher ratio generally indicates greater stability[1].

  • Safe Handling Practices:

    • Work in a well-ventilated fume hood.

    • Use personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

    • Avoid heating the compound unnecessarily.

    • Handle with non-metal spatulas to minimize the risk of friction.

    • Store in a cool, dark place, away from incompatible materials such as strong acids and oxidizing agents.

    • Small-scale reactions are recommended, especially during initial investigations.

Conclusion

This compound is a promising, albeit not extensively characterized, bifunctional building block. Its combination of a carboxylic acid and a tertiary azide on a compact scaffold provides a versatile platform for chemical synthesis, particularly in the realm of "click" chemistry. While a detailed experimental profile is yet to be fully established in the public domain, its potential applications in the construction of complex molecules for drug discovery and materials science are significant. Further research into its synthesis, characterization, and application is warranted to fully unlock its potential as a valuable tool for chemical innovation.

References

(Note: As the available literature on the specific properties of this compound is limited, some references pertain to related compounds or general principles discussed in the text.)

  • ResearchGate. (n.d.). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as.... Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 29). Reactions of Azides – Substitution, Reduction, Rearrangements, and More. Retrieved from [Link]

  • Hey Papi Promotions. (2025, November 7). The Importance of Purity: 3-Hydroxy-3-methylbutanoic Acid in Formulations. Retrieved from [Link]

  • Google Patents. (n.d.). WO1995001970A1 - Alcohol to azide sn2 conversion.
  • Google Patents. (n.d.). KR20200004892A - Method for producing 3-hydroxy-3-methylbutanoic acid or salts thereof.
  • Google Patents. (n.d.). WO2012140276A2 - Process for the preparation of 3-hydroxy-3-methylbutyric acid or its calcium salts.
  • Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of 3-Methylbutanoic Acid Methyl Ester as a Factor Influencing Flavor Cleanness in Arabica Specialty Coffee. Retrieved from [Link]

  • mzCloud. (2014, November 19). 3 Hydroxy 3 methylbutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, June 19). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Retrieved from [Link]

  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

  • ResearchGate. (2007, October). Conversion of Tertiary Alcohols to tert-Alkyl Azides by Way of Quinone-Mediated Oxidation—Reduction Condensation Using Alkyl Diphenylphosphinites. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of the ultimate product (3-methylbutanoic acid). Retrieved from [Link]

  • ResearchGate. (n.d.). Large-Scale Preparation and Usage of Azides. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The use of azide–alkyne click chemistry in recent syntheses and applications of polytriazole-based nanostructured polymers. Retrieved from [Link]

  • ACS Publications. (n.d.). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Retrieved from [Link]

  • Beilstein Journals. (2018, January 3). Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-3-methylbutanoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Azide - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl azide synthesis by azidonation, hydroazidation or substitution. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3-Methylbutanoic acid (FDB001324). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • University of Victoria. (n.d.). Azide Compounds. Retrieved from [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). Showing NP-Card for (2r,3r)-3-hydroxy-2-methylbutanoic acid (NP0254810). Retrieved from [Link]

  • Wikipedia. (n.d.). Isovaleric acid. Retrieved from [Link]

  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of reaction product, 3-methyl butanoic acid with its molecular ion peak at 102 m/z. Retrieved from [Link]

  • ACS Publications. (2026, February 6). Functionalization of Silicon Surfaces Using SI-ATRP and Click Chemistry for Anchoring Asymmetric Catalysts. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). 3-Methylbutanoic acid (YMDB01606). Retrieved from [Link]

  • Automated Topology Builder. (n.d.). 3-Methylbutanoicacid. Retrieved from [Link]

  • PubMed. (n.d.). Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U). Retrieved from [Link]

  • PubMed. (2022, April 7). 4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. Retrieved from [Link]

  • mzCloud. (2014, November 19). 2 Methyl 3 hydroxybutyric acid. Retrieved from [Link]

  • PubChem. (n.d.). (2S,3S)-3-Hydroxy-2-methylbutanoic acid. Retrieved from [Link]

Sources

chemical structure of 3-Azido-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: 3-Azido-3-methylbutanoic Acid

Part 1: Chemical Architecture & Core Properties[1]

This compound is a specialized bifunctional linker widely utilized in bioorthogonal chemistry ("Click" chemistry) and medicinal chemistry.[1][2] It features a tertiary azide moiety, which provides unique steric protection and stability compared to primary or secondary azides, and a carboxylic acid handle for amide coupling.[1]

Structural Analysis
  • Systematic Name: this compound[1][2][3][4][5][6]

  • CAS Registry Number: 105090-72-0[1][2][4][5][7][8][9]

  • Molecular Formula:

    
    [1][9]
    
  • Molecular Weight: 143.14 g/mol [1]

  • SMILES: CC(C)(CC(=O)O)N=[N+]=[N-]

Key Structural Features:

  • Tertiary Azide (

    
    ):  The azide group is attached to a quaternary carbon (gem-dimethyl substituted).[1][2] This steric bulk significantly influences its reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often requiring slightly elevated temperatures or specific ligands compared to unhindered primary azides.[1][2] However, this same bulk protects the azide from metabolic reduction and non-specific nucleophilic attacks.[1]
    
  • Carboxylic Acid (

    
    ):  Located at the 
    
    
    
    -position relative to the azide.[1][2] It serves as the primary attachment point for peptides, proteins, or small molecule drugs via standard amide coupling reagents (e.g., HATU, EDC/NHS).[1]
  • Gem-Dimethyl Effect: The two methyl groups at the C3 position restrict conformational freedom, potentially favoring cyclization or specific binding conformations in downstream conjugates (Thorpe-Ingold effect).[1]

Physicochemical Properties
PropertyValueContext
Physical State Viscous liquid or low-melting solidOften isolated as an oil; salts are solid.[1][2][10][11]
Boiling Point ~110°C (at reduced pressure)Estimated; decomposes at high temp.[1][2][10]
Solubility High in polar organic solventsSoluble in DCM, MeOH, DMSO, DMF.[1][2][10]
Acidity (

)
~4.5 - 4.8Typical for aliphatic carboxylic acids.[1][2][10]
Stability ModerateStable at RT; avoid shock/friction (azide).[1][2][10]

Part 2: Synthesis & Manufacturing

The industrial and laboratory standard for synthesizing this compound relies on the Michael Addition of hydrazoic acid (generated in situ) to 3,3-dimethylacrylic acid (senecioic acid).[1][2] This route is preferred over nucleophilic substitution of


-halo acids due to the tendency of tertiary halides to undergo elimination.[1][2]
Synthesis Protocol (Self-Validating)

Reaction Principle:


[1]

Step-by-Step Methodology:

  • Reagent Prep: Dissolve 3,3-dimethylacrylic acid (1.0 equiv) in Glacial Acetic Acid (approx. 2.5 mL per gram of substrate).

  • Azide Activation: Prepare a solution of Sodium Azide (

    
    , 4.0 equiv) in water (approx. 5 mL per gram of substrate).[1] Caution: 
    
    
    
    is toxic and can form explosive
    
    
    .[1]
  • Addition: Slowly add the aqueous

    
     solution to the acetic acid solution at room temperature. The mixture will become homogeneous.
    
  • Reaction: Stir the mixture at 35–40°C for 24–48 hours. Monitoring by NMR is recommended (disappearance of alkene protons at ~5.7 ppm).[1]

  • Quenching & Extraction:

    • Dilute with water.[1]

    • Extract with Diethyl Ether or Ethyl Acetate (

      
      ).[1]
      
    • Wash organic layer with water (to remove excess AcOH) and brine.[1]

  • Purification: Dry over

    
     and concentrate under reduced pressure. The product is typically obtained as a pale yellow oil that may crystallize upon standing.[1]
    

Critical Control Points:

  • Temperature: Do not exceed 50°C to prevent decarboxylation or azide decomposition.

  • pH Control: The reaction relies on the equilibrium formation of

    
    .[1] Acetic acid serves as both solvent and proton source.[1]
    
Mechanism Visualization

The following diagram illustrates the Michael Addition mechanism where the azide anion attacks the


-carbon of the conjugated system.

SynthesisMechanism cluster_conditions Reaction Conditions Substrate 3,3-Dimethylacrylic Acid (Electrophile) Transition Transition State (Nucleophilic Attack at C3) Substrate->Transition Activation Reagent Hydrazoic Acid (HN3) (Generated in situ) Reagent->Transition N3- Attack Intermediate Enol Intermediate Transition->Intermediate C-N Bond Formation Product This compound (Target) Intermediate->Product Tautomerization Conditions Solvent: AcOH/H2O Temp: 35-40°C Time: 24-48h

Caption: Mechanism of hydroazidation via Michael addition of in-situ generated HN3 to the conjugated alkene.

Part 3: Applications in Drug Development

This compound acts as a critical "Clickable" spacer.[1][2] Its tertiary azide is less reactive than primary azides, which can be advantageous for selectivity in complex environments.[1]

Application Workflow: PROTAC Linker Assembly

In Proteolysis Targeting Chimeras (PROTACs), this molecule links an E3 ligase ligand to a target protein ligand.[1]

  • Amide Coupling: The carboxylic acid end is coupled to an amine-containing E3 ligase ligand (e.g., Thalidomide derivative).[1]

  • Click Reaction: The tertiary azide end is reacted with an alkyne-functionalized target protein ligand via CuAAC.[1][2]

Reactivity Profile (CuAAC):

  • Catalyst:

    
     sources (e.g., 
    
    
    
    + Sodium Ascorbate).[1]
  • Ligand: Accelerating ligands like THPTA or TBTA are essential due to the steric hindrance of the tertiary azide.[1]

  • Kinetics: Slower than primary azides.[1] Requires longer reaction times or slight heating (40°C).[1]

Strategic Advantages
  • Metabolic Stability: Tertiary azides are more resistant to reduction by cellular thiols (e.g., glutathione) compared to aryl or primary alkyl azides.[1]

  • Solubility: The gem-dimethyl group disrupts packing, often improving the solubility of the final conjugate.[1]

ApplicationWorkflow Step1 Step 1: Amide Coupling (Acid Activation) Intermediate Azide-Functionalized Ligand (Stable) Step1->Intermediate + Amine Ligand (HATU/DIPEA) Step2 Step 2: CuAAC Click Reaction (Sterically Demanding) Intermediate->Step2 + Alkyne Ligand (CuSO4/Ascorbate/THPTA) Final Triazole-Linked Conjugate (PROTAC / ADC) Step2->Final 1,4-Triazole Formation

Caption: Workflow for integrating this compound into bifunctional drug conjugates.

Part 4: Safety & Handling (E-E-A-T)

Hazard Identification:

  • Organic Azide: While tertiary azides are generally more stable, all organic azides are potentially explosive.[1]

  • C/N Ratio: The ratio

    
     for 
    
    
    
    is
    
    
    .[1] A ratio < 3 suggests high energy.[1] Do not distill pure material at high temperatures.
  • Acid Sensitivity: Contact with strong mineral acids (HCl, H2SO4) releases

    
     (Hydrazoic Acid), which is highly toxic and explosive.[1]
    

Safety Protocol:

  • Shielding: Always work behind a blast shield when scaling up (>5g).[1]

  • Solvents: Do not use halogenated solvents (DCM, Chloroform) with Sodium Azide, as di- and tri-azidomethane can form (extremely explosive).[1]

  • Quenching: Quench unreacted azide in the aqueous waste stream using Nitrous Acid (

    
    ) to convert azide to benign 
    
    
    
    and
    
    
    .[1]

References

  • Nagarajan, S., & Ganem, B. (1986).[1][6] Chemistry of naturally occurring polyamines. 10. Non-metabolizable derivatives of spermine and spermidine.[1] The Journal of Organic Chemistry, 51(25), 4856–4861.[1] [1]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021.[1]

  • Biosynth. (n.d.).[1] this compound Product Page. Retrieved from [1]

  • PubChem. (n.d.).[1] this compound (CID 59614767).[1][2][3] Retrieved from [1]

  • US Patent 20100158818A1. (2010).[1][6] Antimicrobial N-chlorinated compositions.[1][2] Google Patents.[1]

Sources

3-Azido-3-methylbutanoic Acid: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a technical resource on 3-Azido-3-methylbutanoic acid, a key building block in modern medicinal chemistry and chemical biology. We will explore its fundamental properties, synthesis, and applications, providing the necessary details for its effective use in a research and development setting.

Core Molecular Data

A precise understanding of a compound's chemical formula and molecular weight is essential for all quantitative aspects of laboratory work, including reaction stoichiometry and the preparation of solutions.

PropertyValue
Chemical Formula C5H9N3O2[1][2]
Molecular Weight 143.14 g/mol [1][2][3]

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical process that requires careful execution to achieve high yields and purity. The primary synthetic route involves the conversion of a hydroxyl group to an azide.

Synthetic Workflow

The following diagram illustrates a typical synthetic pathway for this compound.

G cluster_0 Synthesis of this compound A Starting Material: 3-Hydroxy-3-methylbutanoic acid B Activation of Hydroxyl Group (e.g., Tosylation or Mesylation) A->B Step 1 C Nucleophilic Substitution with Azide Source (e.g., Sodium Azide) B->C Step 2 D Purification (e.g., Chromatography) C->D Step 3 E Final Product: This compound D->E Step 4

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 3-Hydroxy-3-methylbutanoic acid

  • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

  • Pyridine or Triethylamine

  • Sodium azide (NaN₃)

  • Appropriate solvents (e.g., Dichloromethane, Dimethylformamide)

  • Reagents for workup and purification (e.g., water, brine, ethyl acetate, hexanes, silica gel)

Procedure:

  • Activation of the Hydroxyl Group: The hydroxyl group of 3-hydroxy-3-methylbutanoic acid is a poor leaving group. Therefore, it must first be converted into a better leaving group, such as a tosylate or mesylate. This is achieved by reacting the starting material with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like pyridine or triethylamine. The base neutralizes the HCl generated during the reaction.

  • Nucleophilic Substitution with Azide: The activated intermediate is then treated with a source of the azide anion, typically sodium azide, in a polar aprotic solvent like DMF. The azide ion acts as a nucleophile, displacing the tosylate or mesylate group in an Sₙ2 reaction to form the desired this compound.

  • Workup and Purification: After the reaction is complete, the crude product is isolated through an aqueous workup to remove inorganic salts and other water-soluble impurities. The final product is then purified to a high degree using techniques such as column chromatography.

Applications in Research and Drug Development

The bifunctional nature of this compound, possessing both a carboxylic acid and an azide group, makes it a highly valuable reagent.

  • Bioconjugation and Click Chemistry: The azide group is a key functional group for "click chemistry," a set of biocompatible reactions that enable the rapid and specific formation of covalent bonds. This allows for the labeling of biomolecules, such as proteins and nucleic acids, with probes for imaging or purification.

  • Peptide and Small Molecule Synthesis: The carboxylic acid moiety can be readily coupled to amines in peptides or other small molecules using standard peptide coupling reagents. This allows for the site-specific incorporation of an azide handle for further functionalization.

  • PROTACs and Antibody-Drug Conjugates (ADCs): This molecule can serve as a linker in the construction of more complex therapeutic modalities. In PROTACs (Proteolysis-targeting chimeras), it can connect a target-binding element to an E3 ligase-recruiting element. In ADCs, it can be used to attach a cytotoxic payload to a monoclonal antibody.

Physicochemical Properties and Safety

A comprehensive understanding of the physicochemical properties is crucial for handling, storage, and application.

PropertyValue
IUPAC Name This compound[1]
SMILES CC(C)(CC(=O)O)N=[N+]=[N-][1]

Safety Information: Organic azides are potentially energetic materials and should be handled with appropriate care. Avoid exposure to heat, shock, or friction. Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azido-3-methylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Isovaleric acid. Retrieved from [Link]

Sources

In-Depth Technical Guide: Solubility of 3-Azido-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical properties, and handling protocols for 3-Azido-3-methylbutanoic acid .[1] It is designed for researchers utilizing this compound in "Click Chemistry" (CuAAC), peptide synthesis, or as a heterobifunctional linker.[1]

Part 1: Executive Summary & Compound Identity[1]

This compound is a tertiary azide linker commonly used to introduce azide functionality into molecules via amide coupling (using the carboxylic acid) or to react with alkynes via cycloaddition.[1] Its solubility is governed by its dual nature: a polar, ionizable carboxylic acid tail and a lipophilic, organic azide head.[1]

Identity Verification[1]
  • Chemical Name: this compound[1][2][3][4]

  • CAS Number: 105090-72-0 [1][2][3][4][5][6]

    • Note: Users often confuse this with 105661-40-3 (3-Azido-L-alanine).[1] Ensure you are working with the correct structural isomer.[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1]
  • Molecular Weight: 143.14 g/mol [1]

  • Structure: A tertiary azide attached to a short aliphatic chain terminating in a carboxyl group.[1]

Part 2: Physicochemical Profile[1][7]

Understanding the solubility requires analyzing the molecule's polarity and ionization potential.[1]

PropertyValue (Approx.)Implication for Solubility
pKa ~4.7–4.8Soluble in aqueous buffers at pH > 6.0 (as a carboxylate salt).[1]
LogP ~1.2Moderately lipophilic; prefers organic solvents in its protonated (free acid) form.[1]
H-Bond Donors 1 (COOH)Capable of H-bonding; soluble in alcohols.[1]
H-Bond Acceptors 3 (COOH, N3)Good solubility in polar aprotic solvents (DMSO, DMF).[1]

Part 3: Solubility in Organic Solvents[1]

The following data categorizes solvents based on their ability to dissolve the free acid form of the compound at room temperature (25°C).

Primary Solvents (High Solubility)

These solvents are recommended for preparing stock solutions (typically >50 mg/mL) or for reaction media.[1]

SolventSolubility RatingApplication Notes
Dichloromethane (DCM) ExcellentPreferred solvent for extraction during workup.[1]
Ethyl Acetate (EtOAc) ExcellentStandard solvent for liquid-liquid extraction and chromatography.[1]
Methanol / Ethanol ExcellentSuitable for reactions; avoid if esterification is a side-reaction risk.[1]
DMSO / DMF HighIdeal for CuAAC "Click" reactions where water cosolvent is used.[1]
Acetonitrile (MeCN) HighCommon solvent for HPLC analysis and peptide coupling reactions.[1]
Tetrahydrofuran (THF) HighGood for anhydrous coupling reactions (e.g., with EDC/NHS).[1]
Secondary Solvents (Low/Partial Solubility)

Use these solvents for precipitation or crystallization.[1]

SolventSolubility RatingApplication Notes
Water (pH < 4) LowThe free acid precipitates or oils out in acidic aqueous media.[1]
Hexanes / Heptane PoorUsed as a co-solvent to induce precipitation/crystallization.[1]
Diethyl Ether ModerateSoluble, but less effective than EtOAc; often used for washing.[1]
pH-Dependent Aqueous Solubility[1]
  • Acidic (pH < 4): The compound exists as the free acid.[1] Solubility is low (<10 mg/mL).[1] It will partition into the organic layer (DCM/EtOAc) during extraction.[1]

  • Basic (pH > 7): The compound exists as the carboxylate anion.[1] Solubility is very high (>100 mg/mL).[1] It will partition into the aqueous layer.[1]

Part 4: Experimental Protocols

Protocol A: Solubility Determination (Visual Method)

Objective: Rapidly assess solvent compatibility for a specific application.[1]

  • Weighing: Weigh 10 mg of this compound into a clear 1.5 mL HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent.

  • Observation: Vortex for 30 seconds.

    • Clear Solution: Solubility > 100 mg/mL.[1]

    • Cloudy/Particulates:[1] Add solvent in 100 µL increments until clear or volume reaches 1 mL.[1]

  • Calculation:

    
    
    
Protocol B: Purification & Extraction Workflow

This workflow demonstrates how to leverage solubility differences to purify the compound from reaction mixtures (e.g., synthesis from 3,3-dimethylacrylic acid).[1]

ExtractionWorkflow Start Crude Reaction Mixture (Alkaline Aqueous Solution) Acidify Acidify to pH 2.0 (using 1M HCl) Start->Acidify Protonation Extract Liquid-Liquid Extraction (Add DCM or EtOAc) Acidify->Extract PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (Contains this compound) PhaseSep->OrgPhase Product Partitions AqPhase Aqueous Phase (Contains Salts/Impurities) PhaseSep->AqPhase Waste Wash Wash with Brine (Remove residual water) OrgPhase->Wash Dry Dry over MgSO4 & Filter Wash->Dry Evap Rotary Evaporation (Yields Crude Oil/Solid) Dry->Evap

Figure 1: Purification workflow utilizing the pH-dependent solubility switch of the carboxylic acid group.[1][7][8]

Part 5: Process Chemistry & Safety Implications

Solvent Selection for Scale-Up

When scaling up reactions involving this compound, Ethyl Acetate (EtOAc) is preferred over Dichloromethane (DCM) due to environmental regulations and easier solvent recovery, despite DCM often providing slightly higher solubility for this specific class of azides.[1]

Safety: Azide Handling
  • C/N Ratio: The molecular formula C

    
    H
    
    
    
    N
    
    
    O
    
    
    contains 5 carbons and 3 nitrogens.[1]
    • Rule of Thumb:

      
      .[1]
      
    • Risk:[1][9] A ratio < 3 suggests the compound is energetic .[1] While this compound is generally stable at room temperature, it should not be distilled at high temperatures or concentrated to dryness in the presence of metals.[1]

  • Storage: Store at -20°C. Avoid contact with strong acids (potential for HN

    
     formation) or transition metals (potential for shock-sensitive metal azides).[1]
    

References

  • PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine.[1] Retrieved February 9, 2026, from [Link][1]

  • Organic Syntheses. (1943).[1][10] Preparation of beta,beta-Dimethylacrylic Acid (Precursor). Coll. Vol. 2, p. 429.[1][10] Retrieved February 9, 2026, from [Link][1]

Sources

A Comprehensive Technical Guide to 3-Azido-3-methylbutanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide serves as a critical resource for researchers, scientists, and drug development professionals interested in the procurement and application of 3-Azido-3-methylbutanoic acid. This document provides a detailed overview of its chemical properties, supplier landscape, and practical, field-proven insights into its use in cutting-edge research, particularly in the realm of bioconjugation and medicinal chemistry.

Introduction to this compound: A Versatile Tool in Modern Chemistry

This compound, with the CAS number 107743-84-8, is a valuable bifunctional molecule increasingly utilized in the fields of drug discovery and chemical biology.[1] Its structure incorporates a terminal carboxylic acid and a tertiary azide group, bestowing it with unique reactivity that makes it an ideal linker for a variety of applications. The carboxylic acid moiety allows for conventional amide bond formation with amines, while the azide group is a key participant in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This dual functionality enables the precise and stable conjugation of this linker to a wide array of molecules, including peptides, proteins, and other bioactive compounds.

A critical distinction to be made is the isomeric form of the molecule. This guide focuses on This compound . Researchers should be aware of the existence of isomers such as (2S)-2-Azido-3-methylbutanoic acid , which has a different substitution pattern and may exhibit distinct reactivity and biological activity. Careful verification of the CAS number is paramount to ensure the procurement of the correct isomer for the intended application.

Supplier Landscape and Price Comparison

Obtaining high-quality this compound is the first crucial step in any research endeavor. The following table provides a comparative overview of known suppliers. It is important to note that pricing for this specialized chemical is often not publicly listed and typically requires a direct quotation from the supplier, especially for bulk quantities.

SupplierProduct NameCAS NumberPurityAvailable QuantitiesPriceNotes
Biosynth This compound107743-84-8Not specifiedInquireInquire for QuoteA well-established supplier of research chemicals.[2]
Sigma-Aldrich (Merck) This compound105090-72-0Not specifiedInquireView Pricing (Requires Login)A major global supplier of chemicals and laboratory equipment.
Simson Pharma Limited (2S)-2-Azido-3-methylbutanoic acid40224-47-3High Quality (CoA provided)Custom SynthesisInquire for QuoteSpecializes in custom synthesis and provides a Certificate of Analysis. Note: This is the 2-azido isomer.

Expert Insight: When selecting a supplier, purity is a critical parameter that should not be overlooked. Always request a Certificate of Analysis (CoA) to verify the identity and purity of the compound. For applications in drug development, sourcing from a supplier with a strong track record in producing high-purity reagents is essential to ensure reproducibility and reliability of experimental results. While direct price comparisons are challenging without quotes, researchers should factor in shipping costs and lead times, which can vary significantly between suppliers.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its successful application in experimental work.

PropertyValueSource
Molecular Formula C₅H₉N₃O₂PubChem[1]
Molecular Weight 143.14 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Appearance Not specified, likely a solid or oilGeneral chemical knowledge
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Solubility in aqueous solutions may be limited but can be enhanced by forming a salt with a base.General chemical principles
Stability Organic azides are energetic compounds and should be handled with care. They can be sensitive to heat, shock, and light. Store in a cool, dark place.Fisher Scientific SDS[3]

Core Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a powerful tool in several research areas:

  • Bioconjugation via "Click Chemistry": The azide group readily participates in CuAAC reactions with terminal alkynes. This allows for the efficient and specific labeling of alkyne-modified biomolecules such as proteins, peptides, and nucleic acids with high yields and under mild, aqueous conditions.

  • Drug Delivery Systems: The ability to conjugate this linker to both a targeting moiety (e.g., a peptide that binds to a specific receptor) and a therapeutic agent allows for the development of targeted drug delivery systems.

  • PROTACs and Molecular Glues: In the rapidly evolving field of targeted protein degradation, this linker can be used to synthesize Proteolysis Targeting Chimeras (PROTACs) and other small molecules designed to induce protein degradation.

  • Peptide and Peptidomimetic Synthesis: The carboxylic acid functionality allows for its incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques, introducing an azide handle for subsequent modifications.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for researchers. It is imperative to adapt these protocols to the specific requirements of the experimental setup and to always adhere to strict safety precautions when working with azido compounds.

General Handling and Storage of Azido Compounds

Trustworthiness: The following safety protocols are based on established laboratory safety guidelines for handling potentially energetic compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle all azido compounds in a well-ventilated fume hood.

  • Storage: Store this compound in a tightly sealed container, protected from light, in a cool, dry place. A freezer is recommended for long-term storage.[3] Avoid contact with metals, strong acids, and oxidizing agents.

  • Waste Disposal: Dispose of all azide-containing waste according to your institution's hazardous waste disposal guidelines. Never pour azide solutions down the drain, as they can react with lead and copper plumbing to form explosive metal azides. Neutralize acidic waste streams before disposal.

Workflow for Bioconjugation via CuAAC

This workflow outlines the general steps for conjugating this compound to an alkyne-containing biomolecule.

Caption: General workflow for bioconjugation using this compound.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid:

    • Rationale: The carboxylic acid of this compound must be activated to facilitate efficient amide bond formation with a primary amine on the target molecule. Common activating agents include N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).

    • Protocol:

      • Dissolve this compound (1.2 equivalents) and an activating agent such as PyBOP (1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).

      • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution.

      • Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amide Bond Formation:

    • Rationale: The activated ester of this compound readily reacts with a primary amine on the molecule of interest to form a stable amide bond.

    • Protocol:

      • Dissolve the amine-containing molecule (1 equivalent) in the same anhydrous solvent.

      • Add the solution of the activated this compound dropwise to the amine solution.

      • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Purification of the Azide-Functionalized Molecule:

    • Rationale: Removal of excess reagents and byproducts is crucial before proceeding to the click chemistry step.

    • Protocol:

      • Upon completion of the reaction, remove the solvent under reduced pressure.

      • Purify the crude product using an appropriate chromatographic method, such as flash column chromatography or preparative HPLC.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Rationale: This highly efficient and specific reaction forms a stable triazole linkage between the azide-functionalized molecule and the alkyne-functionalized biomolecule. The use of a copper(I) catalyst is essential, and it is typically generated in situ from a copper(II) salt and a reducing agent. A ligand is often used to stabilize the copper(I) and improve reaction efficiency.

    • Protocol:

      • In a suitable reaction vessel, dissolve the azide-functionalized molecule (1 equivalent) and the alkyne-functionalized biomolecule (1-1.2 equivalents) in a compatible solvent system (e.g., a mixture of water and a water-miscible organic solvent like DMSO or t-butanol).

      • Prepare a fresh stock solution of a copper(II) salt (e.g., CuSO₄·5H₂O) and a copper-stabilizing ligand (e.g., TBTA or THPTA).

      • Prepare a fresh stock solution of a reducing agent (e.g., sodium ascorbate).

      • Add the copper/ligand solution to the reaction mixture, followed by the addition of the reducing agent to initiate the reaction. The final concentration of the copper catalyst is typically in the range of 50-200 µM.

      • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate methods.

  • Purification of the Final Bioconjugate:

    • Rationale: The final step involves the purification of the desired bioconjugate from the reaction mixture.

    • Protocol:

      • Purify the final product using a method suitable for the biomolecule of interest, such as size-exclusion chromatography, affinity chromatography, or preparative HPLC.

Conclusion and Future Outlook

This compound is a powerful and versatile chemical tool for researchers in drug development and chemical biology. Its bifunctional nature allows for the straightforward introduction of an azide handle for subsequent bioorthogonal conjugation. As the fields of targeted therapeutics and proteomics continue to advance, the demand for such well-defined and versatile linkers is expected to grow. A thorough understanding of its properties, safe handling procedures, and application protocols, as outlined in this guide, will enable scientists to effectively harness the potential of this valuable molecule in their research endeavors.

References

  • PubChem. This compound. [Link]

Sources

safety data sheet SDS for 3-Azido-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Safety Data Profile: 3-Azido-3-methylbutanoic Acid

Document Control:

  • Version: 2.0 (Research Grade)

  • Status: High-Energy Reagent / Bioorthogonal Linker

Part 1: Chemical Profile & Molecular Logic

1.1 The Molecule this compound is a specialized bifunctional linker used primarily in "Click Chemistry" (CuAAC) and PROTAC (Proteolysis Targeting Chimera) development. It features a tertiary azide moiety (for bioorthogonal coupling) and a carboxylic acid tail (for amide coupling or esterification).

1.2 The Energetic Reality (Critical Assessment) Unlike standard laboratory reagents, this molecule is energetic . Its safety profile is dictated by the ratio of carbon/oxygen atoms to nitrogen atoms.[1]

  • Formula:

    
    
    
  • Molecular Weight: 143.14 g/mol [2]

  • The "Rule of Three" Calculation:

    
    
    Where 
    
    
    
    ,
    
    
    ,
    
    
    .
    
    

Safety Verdict: The ratio is 2.33 .

  • Standard Safety Threshold: Ratio > 3.0 is generally stable.[3]

  • Risk Threshold: Ratio < 3.0 indicates high energy/instability.[1]

Part 2: The Hazard Matrix

This section replaces standard GHS codes with a causal risk analysis.

Hazard DomainSpecific RiskMechanism of Failure
Physical Stability Shock/Thermal Sensitivity The azide group (

) is thermodynamically unstable. Rapid decomposition releases

gas and immense heat. Risk increases significantly if the compound is concentrated to dryness.
Chemical Incompatibility Metal Azide Formation Contact with Copper (Cu), Lead (Pb), Mercury (Hg), or Silver (Ag) (even via spatulas or drain pipes) can form heavy metal azides, which are primary explosives (detonate on touch).
Acidity/Toxicity Hydrazoic Acid (

) Evolution
Contact with strong acids (pH < 4) can protonate the azide, releasing

gas—a potent neurotoxin and explosive gas comparable to hydrogen cyanide in lethality.
Thermodynamics Adiabatic Compression Rapid compression (e.g., snapping a vial cap, aggressive syringe plunger movement) can generate enough localized heat to trigger decomposition.

Part 3: Safe Handling Protocol (Self-Validating System)

This protocol is designed as a "check-gate" system. You cannot proceed to the next step without validating the previous safety condition.

Phase A: Preparation & PPE
  • Barrier Protection:

    • Gloves: Double-gloving required. Inner: Nitrile (4 mil). Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) if handling >1g. Organic azides penetrate latex rapidly.

    • Eye/Face: Chemical splash goggles + Face shield. Standard safety glasses are insufficient due to potential shrapnel from glass vials.

    • Body: Flame-resistant lab coat (Nomex) buttoned to the neck.

  • Tool Selection (The "No Metal" Rule):

    • Spatulas: Teflon, Polypropylene, or Ceramic ONLY. NO METAL SPATULAS.

    • Needles: Use glass pipettes where possible. If needles are required for septa, use stainless steel only for brief contact; flush immediately.

Phase B: Experimental Execution
  • The Concentration Limit:

    • Never concentrate the pure azide to dryness on a rotary evaporator, especially if the bath temperature > 40°C.

    • Safe State: Keep in solution (DCM, THF, or DMF) whenever possible. If isolation is necessary, do not scrape the solid; re-dissolve immediately.

  • The Blast Shield Protocol:

    • All reactions involving > 500 mg of this azide must be conducted behind a weighted polycarbonate blast shield.

    • Hood sash must be at the lowest working position.[4]

Phase C: Storage
  • Temperature: Store at -20°C (Freezer).

  • Container: Amber glass or HDPE. Do not use ground glass joints (friction in the joint can detonate azide dust).[3][4] Use Teflon-lined screw caps.

  • Light: Protect from light (azides can photo-decompose).

Part 4: Emergency Response & Decontamination

4.1 Fire Fighting

  • Media: Water spray, Carbon Dioxide (

    
    ), Dry Chemical.
    
  • Strategy: Fight from the maximum distance possible. If the fire involves the pure azide container, evacuate the lab immediately . Do not attempt to extinguish a bulk azide fire; let it burn out to avoid shock detonation.

4.2 Spill Cleanup & Quenching (The Staudinger Method)

  • Do not wipe up pure azide with dry paper towels (friction risk).

  • Dilute: Gently pour solvent (DCM or Toluene) over the spill to desensitize.

  • Quench: Add a 10% excess of Triphenylphosphine (

    
    )  or TCEP  dissolved in solvent to the spill. This reduces the azide to a benign amine via the Staudinger reaction.
    
    • Reaction:

      
      
      
  • Wait: Allow 30 minutes for nitrogen evolution to cease.

  • Clean: Absorb with vermiculite and dispose of as hazardous chemical waste.

Part 5: Synthesis & Application Context

Physical Properties Table
PropertyValueNote
CAS Number 105090-72-0(Verify specific salt/isomer forms)
Appearance Colorless to pale yellow oil/solidLow melting point solid often handled as oil
Boiling Point > 200°C (Decomposes)Do not distill
Solubility DMSO, DMF, DCM, MethanolPoor solubility in water (acid form)
pKa ~4.8 (Carboxylic acid)Similar to acetic acid
Workflow: Safe Click Chemistry Setup

The following diagram illustrates the decision logic for setting up a reaction with this compound.

AzideSafety Start Start: Reaction Setup Calc Step 1: Calculate C/N Ratio (Is it < 3?) Start->Calc HighRisk High Energy Risk (Ratio = 2.33) Calc->HighRisk Yes (<3) PPE Step 2: PPE Check (Face Shield + Kevlar/Nomex) HighRisk->PPE ToolCheck Step 3: Tool Check (Teflon/Ceramic Only?) PPE->ToolCheck MetalError STOP: Explosion Risk (Metal Azide Formation) ToolCheck->MetalError No (Metal used) Solvent Step 4: Solvent Selection (Avoid Halogenated if using NaN3 precursor) ToolCheck->Solvent Yes (Plastic used) Reaction Step 5: Execution (Behind Blast Shield) Solvent->Reaction Quench Step 6: Disposal (Phosphine Quench) Reaction->Quench

Figure 1: Safety Decision Matrix for handling high-energy organic azides.

Workflow: Copper-Catalyzed Click Reaction (CuAAC)

This diagram details the specific mechanism and checkpoints for using this linker in drug discovery.

ClickWorkflow cluster_safety Safety Control Azide This compound (Linker) Intermediate Cu-Acetylide Intermediate Azide->Intermediate + Catalyst Alkyne Target Molecule (Alkyne Functionalized) Alkyne->Intermediate Catalyst Cu(I) Catalyst (CuSO4 + Na Ascorbate) Risk Risk: Cu-Azide Precipitate (Explosive!) Catalyst->Risk If no ligand used Product 1,2,3-Triazole Linker (Stable Conjugate) Intermediate->Product Cycloaddition

Figure 2: CuAAC Reaction Pathway highlighting the critical risk of Copper-Azide precipitation if stabilizing ligands (e.g., THPTA) are not used.

References

  • Bräse, S., et al. (2005).[4][5] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[4][5] Angewandte Chemie International Edition.[4][5]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[4][6] Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[5] Angewandte Chemie.

  • University of California, Santa Barbara. (n.d.). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides.[4][5] UCSB Environmental Health & Safety.

  • Stanford University. (2023). Information on Azide Compounds: C/N Ratio and Safety Rules. Stanford Environmental Health & Safety.[4]

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine.

Sources

novel beta-amino acid precursors containing azide groups

Technical Whitepaper: Advanced Synthesis and Application of Azide-Functionalized -Amino Acid Precursors

Executive Summary

The incorporation of

12





Strategic Rationale: Why Azide-Functionalized -Precursors?

The shift from



1
Key Advantages[3][4][5][6]
  • Metabolic Stability: The absence of a natural recognition motif for endogenous proteases extends the serum half-life of

    
    -peptides significantly.
    
  • Bioorthogonal Utility: The azide group (

    
    ) is small, kinetically stable, and absent in native biological systems. It allows for post-synthetic modification (stapling, labeling, or conjugation) without interfering with peptide folding.
    
  • Solubility Modulation: Recent "novel" precursors include cationic side chains alongside the azide to counteract the hydrophobicity often introduced by standard azido-alkyl chains.

Core Synthetic Methodologies

We categorize the synthesis of these precursors into three distinct generations, moving from classical homologation to cutting-edge radical rearrangements.

Route A: The Hofmann-Diazo Transfer Sequence (Side-Chain Azides)

Best for: Converting abundant natural amino acids (Asn, Gln) into

This route leverages the primary amide side chains of Asparagine (Asn) and Glutamine (Gln). A Hofmann rearrangement converts the amide to a primary amine, which is subsequently converted to an azide via diazo transfer. This is the most robust method for generating Fmoc-protected building blocks for Solid Phase Peptide Synthesis (SPPS).

Route B: Stereoselective Michael Addition (Backbone Azides)

Best for: Generating chiral


This method involves the conjugate addition of an azide source (e.g.,

Route C: Radical 1,2-Migration (The Novel Frontier)

Best for: Accessing


3

A recently developed Ni-catalyzed cross-electrophile coupling allows for the synthesis of


3

Visualization of Synthetic Pathways

The following diagram illustrates the logical flow of the two primary synthetic strategies described above.

SyntheticPathwaysStart_AsnFmoc-Asparagine(Starting Material)Inter_DapFmoc-Dap-OH(Diamino Intermediate)Start_Asn->Inter_DapStep 1End_AzidoAlaFmoc-beta-Azido-Alanine(Target Precursor)Inter_Dap->End_AzidoAlaStep 2Reagent_PIFAReagent: PIFA(Hofmann Rearrangement)Reagent_PIFA->Inter_DapReagent_DiazoReagent: Imidazole-1-sulfonyl azide(Diazo Transfer)Reagent_Diazo->End_AzidoAlaStart_UnsatAlpha,Beta-Unsaturated EsterEnd_BetaAzidoBeta-Azido AcidStart_Unsat->End_BetaAzidoConjugate AdditionReagent_TMSN3Reagent: TMSN3 + Catalyst(Michael Addition)Reagent_TMSN3->End_BetaAzido

Caption: Figure 1. Dual synthetic pathways for generating azide-functionalized

Detailed Experimental Protocol

Target: Synthesis of Fmoc-L-


Rationale:
Phase 1: Hofmann Rearrangement[8][9]
  • Setup: Charge a round-bottom flask with Fmoc-Asn-OH (1.0 eq) suspended in EtOAc/CH

    
    CN/H
    
    
    O (2:2:1 ratio).
  • Reagent Addition: Add (Diacetoxyiodo)benzene (PIDA) or [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.1 eq).

  • Reaction: Stir at ambient temperature for 4–6 hours. The primary amide is oxidized and rearranges to the primary amine.

  • Workup: Quench with aqueous sodium bisulfite. Acidify to pH 2–3. The product, Fmoc-Dap-OH (diaminopropionic acid), typically precipitates or can be extracted.

Phase 2: Diazo Transfer
  • Reagent Prep: Prepare Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) separately. Note: This reagent is shelf-stable but shock-sensitive; handle with care.

  • Reaction: Dissolve Fmoc-Dap-OH (from Phase 1) in MeOH/H

    
    O. Add K
    
    
    CO
    
    
    (2.5 eq) and CuSO
    
    
    ·5H
    
    
    O (0.01 eq, catalyst).
  • Azidation: Add ISA·HCl (1.2 eq) slowly. The color changes from blue to green as the reaction proceeds (overnight).

  • Purification: Acidify to pH 2. Extract with EtOAc. The azide product is usually pure enough for SPPS after washing, but can be recrystallized.

Safety Protocol: The C/N Ratio Rule

When working with organic azides, strict adherence to the C/N Ratio Rule is mandatory to prevent explosion hazards.

  • 
     : Number of Carbon atoms
    
  • 
     : Number of Oxygen atoms
    
  • 
     : Number of Nitrogen atoms
    

Rule: The total number of carbon and oxygen atoms must be at least three times the number of nitrogen atoms.

  • Example: Fmoc-Ala(

    
    )-OH (
    
    
    ).
    • 
      , 
      
      
      ,
      
      
      .
    • Ratio:

      
      . SAFE. 
      

Applications in Drug Discovery[10][11]

The following table summarizes how these precursors are utilized in specific drug development contexts.

Application DomainMechanism of ActionKey Precursor Type
Peptide Stapling Side-chain azides react with dialkynyl linkers to "lock" the peptide into a helical conformation.Fmoc-Ala(

)-OH, Fmoc-Homoala(

)-OH
Macrocyclization Head-to-tail or side-chain-to-tail cyclization to improve receptor affinity.

-Azido acids (N-terminal)
Antibody-Drug Conjugates Site-specific attachment of cytotoxic payloads via SPAAC (strain-promoted click).Non-natural Azido-Lysine analogs
Foldamers Inducing specific secondary structures (

-sheets/helices) unavailable to

-peptides.
Cyclic

-amino acids (e.g.,

-Proline analogs)
Visualization of Application Logic

Applicationscluster_usesDownstream ApplicationsPrecursorBeta-Azido PrecursorStaplingPeptide Stapling(Helix Stabilization)Precursor->Stapling + Dialkyne LinkerLabelingBioorthogonal Labeling(Fluorescence/Imaging)Precursor->Labeling + DBCO-FluorophoreStabilityProteolytic Stability(Extended Half-life)Precursor->Stability Backbone Integration

Caption: Figure 2. Strategic utility of

References

  • Stereoselective Synthesis of

    
    -Disubstituted 
    
    
    -Homoprolines.
    Source: ACS Publications. URL:[Link]
  • Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Source: Spring Group, University of Cambridge. URL:[Link]

  • Asymmetric synthesis of

    
    -amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling. 
    Source: National Institutes of Health (PMC).
    URL:[Link]
    
  • Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides. Source: ResearchGate / NIH. URL:[Link]

Methodological & Application

Application & Protocol Guide: Leveraging 3-Azido-3-methylbutanoic Acid as a High-Versatility Bifunctional Linker

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective use of 3-Azido-3-methylbutanoic acid. This heterobifunctional linker is uniquely equipped with a sterically hindered tertiary azide and a terminal carboxylic acid, offering a robust platform for sequential or orthogonal bioconjugation strategies. We will explore the linker's core properties, principles of reactivity, and provide detailed, field-proven protocols for its activation and subsequent conjugation via amide bond formation and copper-catalyzed click chemistry.

Introduction: The Strategic Advantage of this compound

Bifunctional linkers are essential tools in modern chemical biology, diagnostics, and therapeutics, serving as molecular bridges to connect distinct chemical entities such as proteins, peptides, nucleic acids, or small molecule drugs.[1] The power of a linker lies in its functional handles—the reactive groups that enable covalent bond formation. This compound presents a compelling combination of two orthogonal reactive moieties:

  • A Carboxylic Acid (-COOH): This functional group provides a reliable handle for coupling to primary and secondary amines, which are abundant in biological molecules (e.g., lysine residues in proteins). This reaction proceeds through the formation of a stable amide bond, typically requiring activation of the carboxyl group.

  • An Azide (-N₃): The azide group is a cornerstone of "Click Chemistry," a class of reactions known for their high yield, specificity, and biocompatibility.[2][3] Specifically, the azide participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a highly stable triazole ring, effectively "clicking" it onto an alkyne-modified molecule.[4]

The gem-dimethyl groups adjacent to the azide moiety in this compound provide steric hindrance that enhances the stability of the molecule. This guide will provide the necessary protocols to harness the dual reactivity of this linker for advanced bioconjugation applications.

Physicochemical Properties & Safe Handling

A thorough understanding of the linker's properties is critical for experimental design, storage, and handling.

PropertyValueSource
Molecular Formula C₅H₉N₃O₂[5]
Molecular Weight 143.14 g/mol [5]
IUPAC Name This compound[5]
CAS Number 105090-72-0[6]
Appearance Varies (typically a solid or oil)-
Storage Store at -20°C under an inert atmosphere, protected from light.[7][8]

Critical Safety Considerations for Handling Azides:

Organic azides are energy-rich compounds and must be handled with caution.[9]

  • Potential Hazards: Azides can be heat, shock, and friction sensitive, with a risk of explosive decomposition. The stability of organic azides is often assessed by the ratio of carbon atoms to nitrogen atoms; this compound has a C:N ratio of >1, but caution is still warranted.[7][8]

  • Incompatibilities: Avoid contact with strong acids (can form highly toxic and explosive hydrazoic acid), strong oxidizing agents, and heavy metals (e.g., copper, lead, silver), as heavy metal azides are often highly explosive.[10][11] Use non-metal spatulas and avoid metal-containing reagents where possible, except for catalytic copper in click chemistry, which is used in small, controlled amounts.

  • Handling Procedures: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Principles of Reactivity & Conjugation Strategy

The utility of this compound stems from the ability to address its two functional groups independently. A typical workflow involves first utilizing the carboxylic acid for an initial conjugation, followed by the azide for a secondary "click" reaction.

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Click Chemistry A 3-Azido-3-methylbutanoic acid (-COOH, -N3) C EDC / NHS Activation A->C Activation B Amine-containing Molecule (Protein, Peptide, etc.) D Azide-Functionalized Intermediate B->D C->D Coupling G Final Bifunctional Conjugate D->G Click Coupling E Alkyne-modified Molecule (Drug, Fluorophore, etc.) E->G F Cu(I) Catalyst (e.g., CuSO4/Ascorbate) F->G CuAAC Reaction

Caption: General workflow for using this compound.

Carboxylic Acid Activation for Amide Coupling

The carboxyl group is not inherently reactive towards amines. It must first be converted into a more reactive intermediate, most commonly an N-hydroxysuccinimide (NHS) ester.[12] This is typically achieved using a carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of N-hydroxysuccinimide (or its water-soluble analog, Sulfo-NHS).

The EDC activates the carboxylic acid, which then reacts with NHS to form the amine-reactive NHS ester. This activated ester can then be isolated or used in situ to react with a primary amine-containing molecule, forming a stable amide bond and releasing NHS as a byproduct.

G reagents Carboxylic Acid R-COOH EDC / NHS product Activated NHS Ester R-CO-O-NHS reagents->product Activation (Anhydrous Solvent)

Caption: Conceptual diagram of NHS ester activation.

Azide Reactivity via Click Chemistry (CuAAC)

The azide functional group remains dormant during the amide coupling step. Its reactivity is unlocked in the presence of a terminal alkyne and a copper(I) catalyst.[4] The Cu(I) catalyst, often generated in situ from copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate, dramatically accelerates the cycloaddition reaction to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is highly specific, bio-orthogonal (it does not interfere with native biological functional groups), and can be performed in aqueous conditions, making it ideal for bioconjugation.[13]

Detailed Experimental Protocols

Note: These protocols are starting points and may require optimization based on the specific properties of the molecules being conjugated.

Protocol 1: Activation of this compound as an NHS Ester

This protocol describes the conversion of the linker's carboxylic acid to an amine-reactive NHS ester. This is a critical first step for subsequent conjugation to proteins or other amine-containing molecules.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether (ice-cold)

  • Rotary evaporator

  • Argon or Nitrogen gas line

Procedure:

  • In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting carboxylic acid.

  • Once the reaction is complete, the DMF can be removed under high vacuum using a rotary evaporator.

  • The resulting residue can be triturated with ice-cold diethyl ether to precipitate the NHS ester product.

  • Filter the precipitate and wash with additional cold diethyl ether.

  • Dry the activated NHS ester product under vacuum. Store it immediately in a desiccator at -20°C and use it as soon as possible, as the NHS ester is moisture-sensitive.[14]

Self-Validation: The success of the activation can be confirmed using ¹H NMR spectroscopy by observing the appearance of the characteristic NHS ester protons.

Protocol 2: Conjugation of Activated Linker to a Protein

This protocol details the coupling of the pre-activated this compound-NHS ester to a protein via its surface-exposed lysine residues.

Materials:

  • Activated this compound-NHS ester (from Protocol 1)

  • Protein of interest (e.g., Bovine Serum Albumin, an antibody)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free buffer is crucial)

  • Dimethyl sulfoxide (DMSO)

  • Desalting column or dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Prepare the protein solution in amine-free PBS at a suitable concentration (e.g., 2-10 mg/mL).

  • Immediately before use, dissolve the activated NHS ester in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).[14]

  • Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently stirring. The optimal ratio should be determined empirically.

  • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding an amine-containing buffer like Tris to a final concentration of ~50 mM.

  • Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.

  • Characterize the resulting azide-functionalized protein. The degree of labeling can be determined using techniques like MALDI-TOF mass spectrometry.

Protocol 3: CuAAC "Click" Reaction with an Alkyne-Modified Molecule

This protocol describes the final "click" step, conjugating the azide-functionalized protein (from Protocol 2) to a molecule containing a terminal alkyne (e.g., a fluorescent dye, a drug molecule).

Materials:

  • Azide-functionalized protein (from Protocol 2)

  • Alkyne-modified molecule of interest

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)

  • Sodium Ascorbate solution (e.g., 250 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (water-soluble Cu(I)-stabilizing ligand, optional but recommended)

  • PBS, pH 7.4

Procedure:

  • In a microcentrifuge tube, combine the azide-functionalized protein (1.0 eq) and the alkyne-modified molecule (3-5 eq) in PBS.

  • (Optional but recommended) Add THPTA ligand to the mixture at a final concentration of 1-5 mM.

  • Add the CuSO₄ solution to a final concentration of 0.5-1 mM.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.[4]

  • Gently mix and allow the reaction to proceed for 1-4 hours at room temperature, protected from light if using a light-sensitive molecule.

  • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove the copper catalyst, excess reagents, and unreacted alkyne molecule.

  • Confirm the final conjugate formation using SDS-PAGE (observing a band shift) and/or UV-Vis spectroscopy if the alkyne-molecule has a chromophore.

Application Spotlight: Synthesis of Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of therapeutics where a cytotoxic drug is linked to a monoclonal antibody (mAb) that targets a specific cancer antigen.[15] this compound is an excellent candidate for creating ADCs.[16][17]

The general strategy is as follows:

  • Functionalize the Antibody: The linker is conjugated to the mAb through its lysine residues using the amide coupling chemistry described in Protocol 2. This results in an "azide-armed" antibody.

  • Prepare the Payload: The cytotoxic drug (payload) is separately modified to include a terminal alkyne group.

  • "Click" Conjugation: The azide-armed antibody is then reacted with the alkyne-modified drug payload using the CuAAC protocol (Protocol 3) to yield the final ADC.

G Ab Antibody (mAb) with Lysine Residues Ab_Azide Azide-Armed Antibody Ab->Ab_Azide Amide Coupling (Protocol 2) Linker Activated Linker (from Protocol 1) Linker->Ab_Azide Drug Alkyne-Modified Cytotoxic Drug ADC Final Antibody-Drug Conjugate (ADC) Drug->ADC Ab_Azide->ADC Click Chemistry (Protocol 3)

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

This method allows for precise control over the conjugation process, leading to more homogeneous ADC populations, which is a critical factor for therapeutic efficacy and safety.[16]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield of NHS ester (Protocol 1) Presence of moisture in the solvent or on glassware.Ensure all glassware is oven-dried. Use anhydrous-grade DMF. Perform the reaction under an inert atmosphere.
Low protein conjugation efficiency (Protocol 2) Hydrolysis of the NHS ester. Buffer contains primary amines (e.g., Tris).Use the activated NHS ester immediately after preparation. Ensure the reaction buffer is amine-free (e.g., PBS, HEPES).
Protein precipitation during conjugation High concentration of organic solvent (DMSO). Protein is not stable at the reaction pH.Minimize the volume of DMSO used to dissolve the linker. Ensure the final DMSO concentration is low (<10%). Confirm protein stability in the chosen buffer.
"Click" reaction fails or is slow (Protocol 3) Oxidation of Cu(I) catalyst. Inactive sodium ascorbate.Use a stabilizing ligand like THPTA. Always use a freshly prepared solution of sodium ascorbate. De-gas solutions to remove oxygen.

References

  • Wikipedia. (2024). Isovaleric acid. Retrieved from [Link]

  • Creative Biolabs. (n.d.). 3-Azidopropylamine Heterobifunctional Crosslinker. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as.... Retrieved from [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]

  • Google Patents. (n.d.). DE102005061575A1 - Process for the preparation of optically active 3-azido-carboxylic acid....
  • MDPI. (2021). Antibody–Drug Conjugates: The Last Decade. Retrieved from [Link]

  • Stanford University. (n.d.). Information on Azide Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Direct Synthesis of Acyl Azides from Carboxylic Acids.... Retrieved from [Link]

  • PubMed. (2007). Synthesis, characterization, and in vitro assay of folic acid conjugates of 3'-azido-3'-deoxythymidine (AZT).... Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 3-methyl-. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (S)-2-Azido-3-methylbutanoic Acid. Retrieved from [Link]

  • CD Biosynsis. (n.d.). Bifunctional linkers. Retrieved from [Link]

  • ACS Publications. (2020). Accessing Benzylic Amine and Azide Chemical Handles in Canonical Metal–Organic Frameworks. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • ResearchGate. (2024). A Mild Metal-Free Approach for the Direct Synthesis of Carbamoyl Azides.... Retrieved from [Link]

  • Interchim. (n.d.). Click chemistry Activators. Retrieved from [Link]

  • UTMB. (2021). Phosphoramidate conjugates of 3′-azido-3′-deoxythymidine glycerolipid derivatives and amino acid esters.... Retrieved from [Link]

  • MDPI. (2024). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. Retrieved from [Link]

  • Wikipedia. (2024). Click chemistry. Retrieved from [Link]

  • University of Washington. (n.d.). Azide Compounds. Retrieved from [Link]

  • PMC. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • mzCloud. (2014). 3 Hydroxy 3 methylbutanoic acid. Retrieved from [Link]

  • PMC. (2023). Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols. Retrieved from [Link]

  • University of Rochester. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]

  • MDPI. (2022). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Retrieved from [Link]

Sources

Application Notes and Protocols: Harnessing Hindered Azide Linkers for Robust Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision and Stability in Bioconjugation

In the landscape of modern drug development and biological research, the ability to selectively and stably link molecules is paramount. Bioconjugation, the science of covalently attaching molecules to biomolecules such as proteins, antibodies, and nucleic acids, is the cornerstone of technologies ranging from antibody-drug conjugates (ADCs) to advanced imaging agents and diagnostic tools.[1][2] The linker, a seemingly simple component, is in fact a critical determinant of the final conjugate's success, dictating its stability, efficacy, and pharmacokinetic profile.[3][4][5] This guide delves into a particularly powerful class of reagents: hindered azide linkers, and their application in strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of "click chemistry."[6][7][8]

The elegance of SPAAC lies in its bioorthogonality; the azide and a strained alkyne, such as dibenzocyclooctyne (DBCO), react selectively with each other even in the complex milieu of a biological system, without the need for a cytotoxic copper catalyst.[8][9][10][11] This makes it an ideal tool for in vivo applications.[8] Hindered azides, which feature steric bulk around the azide functional group, offer an additional layer of control and stability, making them increasingly valuable in the design of sophisticated bioconjugates.[12][13]

This document will provide a comprehensive overview of the principles governing the use of hindered azide linkers, detailed protocols for their application, and expert insights into the nuances of experimental design and execution.

The "Why": Causality in Experimental Choices with Hindered Azides

The decision to employ a hindered azide linker is not arbitrary; it is a strategic choice driven by the need for enhanced stability and controlled reactivity.

1. Enhanced Stability and Reduced Off-Target Reactions:

The steric hindrance around the azide group in linkers like tertiary azides can significantly decrease their reactivity with certain strained alkynes, particularly sterically demanding ones like azadibenzocyclooctyne (ADIBO).[12] This seemingly disadvantageous trait can be harnessed for greater control. For instance, a primary azide on one molecule can be selectively reacted with ADIBO in the presence of a tertiary (hindered) azide on another molecule.[12] This chemoselectivity allows for sequential conjugations, a powerful tool for constructing complex, multi-component systems.

Furthermore, the stability of the resulting triazole linkage is a hallmark of azide-alkyne cycloaddition reactions. This linkage is resistant to enzymatic degradation, oxidation, reduction, and a wide range of pH conditions, ensuring the integrity of the bioconjugate in biological environments.[1]

2. Modulation of Reaction Kinetics:

While extreme hindrance can slow reaction rates, careful linker design allows for the fine-tuning of reaction kinetics.[12] This is crucial in scenarios where a rapid conjugation is desired to minimize exposure of sensitive biomolecules to reaction conditions, or conversely, where a slower, more controlled reaction is needed. The choice of both the hindered azide and the cyclooctyne partner (e.g., the less sterically demanding BCN versus the more demanding ADIBO) provides a toolbox for modulating reaction speeds.[12]

3. The Bioorthogonal Advantage of SPAAC:

The fundamental principle behind using azide-alkyne chemistry is its bioorthogonality. Azides and cyclooctynes are abiotic functional groups, meaning they do not typically exist in biological systems.[14] This ensures that the conjugation reaction is highly specific and avoids unwanted side reactions with native functional groups on biomolecules, such as amines and thiols.[11] The copper-free nature of SPAAC further enhances its biocompatibility by eliminating the cytotoxicity associated with copper catalysts.[8][9]

Visualizing the Core Principle: The SPAAC Reaction

The following diagram illustrates the fundamental mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. The inherent ring strain of the cyclooctyne ring allows the reaction to proceed efficiently without the need for a catalyst.[1][6]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product HinderedAzide Biomolecule-Linker-N₃ (Hindered Azide) TriazoleProduct Biomolecule-Linker-Triazole-Linker-Payload (Stable Bioconjugate) HinderedAzide->TriazoleProduct SPAAC (Copper-Free) StrainedAlkyne DBCO-Linker-Payload (Strained Alkyne) StrainedAlkyne->TriazoleProduct

Caption: The SPAAC reaction between a hindered azide and a strained alkyne (DBCO) to form a stable triazole linkage.

Application Protocols: A Step-by-Step Guide

The following protocols provide a framework for the bioconjugation of a protein (e.g., an antibody) with a payload molecule using a hindered azide and a DBCO linker. These are general guidelines and may require optimization based on the specific biomolecules and reagents used.

Protocol 1: Functionalization of a Protein with a DBCO Linker

This protocol describes the introduction of a DBCO moiety onto a protein, typically by reacting an NHS-ester-functionalized DBCO linker with primary amines (e.g., lysine residues) on the protein surface.[15][16]

Materials:

  • Protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing primary amines (e.g., Tris) or sodium azide.[11][14]

  • DBCO-NHS ester (or other amine-reactive DBCO linker).

  • Anhydrous DMSO or DMF.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., size-exclusion chromatography (SEC), dialysis, or spin desalting columns).

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the DBCO-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[14] DBCO-NHS esters are moisture-sensitive.

    • Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) and in an appropriate buffer. If necessary, perform a buffer exchange.

  • Conjugation Reaction:

    • Add a calculated molar excess of the DBCO-NHS ester solution to the protein solution. A common starting point is a 20-30 fold molar excess.[11][14] The final concentration of the organic solvent (DMSO or DMF) should ideally be below 20%.[11][14]

    • Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.[14][16]

  • Quenching the Reaction:

    • Add a small volume of the quenching solution (e.g., to a final concentration of 50-100 mM Tris) to react with any unreacted DBCO-NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted DBCO linker and quenching reagent by SEC, dialysis, or using spin desalting columns. The choice of method will depend on the scale of the reaction and the properties of the protein.

  • Characterization:

    • Determine the degree of labeling (DOL), i.e., the number of DBCO molecules per protein, using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for DBCO).[11]

Protocol 2: Conjugation of the DBCO-Functionalized Protein with an Azide-Containing Payload

This protocol details the "click" reaction between the DBCO-functionalized protein and a payload molecule that has been modified with a hindered azide.

Materials:

  • DBCO-functionalized protein (from Protocol 1).

  • Hindered azide-functionalized payload.

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reaction Setup:

    • Combine the DBCO-functionalized protein and the hindered azide-functionalized payload in the reaction buffer. A slight molar excess of the azide payload (e.g., 2-4 fold) is often used to drive the reaction to completion.[17]

  • Incubation:

    • Incubate the reaction mixture. Reaction times can vary from a few hours to overnight, depending on the reactivity of the specific hindered azide and DBCO derivative used.[17] Reactions can be performed at room temperature or 4°C.[17][18]

  • Purification:

    • Purify the final bioconjugate to remove any unreacted payload and other small molecules. SEC is a commonly used and effective method. Other techniques like ion-exchange chromatography or hydrophobic interaction chromatography (HIC) may also be applicable depending on the properties of the conjugate.[19][]

  • Characterization:

    • Analyze the final conjugate to confirm successful conjugation and assess its purity. Techniques such as SDS-PAGE, mass spectrometry, and various chromatographic methods are essential for comprehensive characterization.[21][22]

Data Presentation and Interpretation

A crucial aspect of bioconjugation is the quantitative assessment of the reaction's success. The following table provides a hypothetical comparison of reaction kinetics for different azide types, illustrating the impact of steric hindrance.

Azide TypeCyclooctyne PartnerSecond-Order Rate Constant (M⁻¹s⁻¹)Relative Reactivity
Primary AzideADIBO0.90High
Secondary AzideADIBO0.25Moderate
Tertiary Azide (Hindered)ADIBO4.7 x 10⁻⁶Very Low
Primary AzideBCN0.024Moderate
Secondary AzideBCN0.018Moderate
Tertiary Azide (Hindered)BCN0.012Moderate

Data adapted from literature reports for illustrative purposes.[12]

This table clearly demonstrates that the steric hindrance of a tertiary azide dramatically reduces the reaction rate with a bulky cyclooctyne like ADIBO, while having a much smaller effect on the reaction with the less hindered BCN.[12] This data is critical for selecting the appropriate reaction partners and conditions for a specific application.

Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow for creating a bioconjugate using a hindered azide linker.

Bioconjugation_Workflow cluster_prep Preparation cluster_func Functionalization cluster_click Click Reaction ProteinPrep Protein Preparation (Buffer Exchange) Conjugation1 Protein + DBCO-NHS Ester (Incubation) ProteinPrep->Conjugation1 LinkerPrep DBCO-NHS Ester Stock Solution LinkerPrep->Conjugation1 Quench1 Quenching (e.g., Tris) Conjugation1->Quench1 Purify1 Purification 1 (e.g., SEC) Quench1->Purify1 Characterize1 Characterization 1 (DOL Measurement) Purify1->Characterize1 Conjugation2 DBCO-Protein + Azide-Payload (Incubation) Characterize1->Conjugation2 Purify2 Purification 2 (e.g., SEC) Conjugation2->Purify2 Characterize2 Final Characterization (Purity, Identity) Purify2->Characterize2

Caption: A comprehensive workflow for bioconjugation using a DBCO linker and a hindered azide payload.

Troubleshooting and Expert Insights

  • Low Degree of Labeling (DOL): If the DOL is lower than expected, consider increasing the molar excess of the DBCO-NHS ester, extending the reaction time, or ensuring the protein buffer is free of competing amines.

  • Protein Aggregation: Aggregation can occur if the protein is not stable under the reaction conditions or if the linker is too hydrophobic.[15] Consider using a PEGylated DBCO linker to increase hydrophilicity and reduce aggregation.[11][23]

  • Slow or Incomplete Click Reaction: If the SPAAC reaction is slow, ensure the concentrations of the reactants are sufficiently high.[18] Gentle heating (e.g., to 37°C) can also increase the reaction rate.[18] However, be mindful of the thermal stability of your biomolecule. If using a highly hindered azide, switching to a more reactive cyclooctyne may be necessary.

  • Purification Challenges: The purification of the final conjugate can be challenging, especially if the payload is hydrophobic.[24] A combination of purification techniques may be required to achieve the desired purity.[19][24]

Conclusion: The Future of Bioconjugation is Precise and Controlled

The use of hindered azide linkers in SPAAC reactions represents a significant advancement in the field of bioconjugation. By providing an additional level of control over reactivity and stability, these tools enable the construction of more sophisticated and effective bioconjugates. As our understanding of the interplay between linker structure and conjugate function deepens, we can expect to see the development of even more innovative linker technologies that will continue to drive progress in medicine and biological research. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the power of hindered azide linkers in their own work, paving the way for the next generation of targeted therapeutics and advanced research tools.

References

  • Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI.[Link]

  • Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Royal Society of Chemistry.[Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition-Mediated Step-Growth Polymerization. ACS Publications.[Link]

  • Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs.[Link]

  • Chemoselectivity of Tertiary Azides in Strain-Promoted Alkyne-Azide Cycloadditions. PMC.[Link]

  • Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Oreate AI Blog.[Link]

  • Copper-free strain-promoted alkyne azide cycloaddition (SPAAC) reaction... ResearchGate.[Link]

  • A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry. PubMed.[Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC.[Link]

  • Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. Squarespace.[Link]

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  • Bioconjugation. Wikipedia.[Link]

  • (PDF) Synthesis and Characterization of Polymer‐Drug Conjugates by Strain‐Promoted Azide‐Alkyne Cycloaddition‐Mediated Polymerization. ResearchGate.[Link]

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  • Antibody–drug conjugates: Recent advances in linker chemistry. PMC.[Link]

  • Taming Unhindered Alkyl Azides by Intramolecular Hydrogen-Azide Interaction for Discriminative Conjugation onto Alkyl Diazides. ChemRxiv.[Link]

  • (PDF) Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. ResearchGate.[Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews.[Link]

  • Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. PMC.[Link]

  • Current approaches for the purification of antibody-drug conjugates. PubMed.[Link]

  • (PDF) DBCO-NHS ester cross linker assisted click chemistry reaction for antibody-DNA conjugation protocol. ResearchGate.[Link]

  • Overcoming purification hurdles for ADC linker payloads. Sterling Pharma Solutions.[Link]

  • A Comprehensive Review on Steroidal Bioconjugates as Promising Leads in Drug Discovery. PMC.[Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.[Link]

  • Bioconjugate Chemistry Vol. 34 No. 7. ACS Publications.[Link]

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. PMC.[Link]

  • DBCO reagents for « Click Chemistry ». Interchim.[Link]

  • Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. RSC Publishing.[Link]

  • Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics. PMC - NIH.[Link]

  • An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). AxisPharm.[Link]

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Application Note: Strategic Esterification of 3-Azido-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring robust protocols for the esterification of 3-Azido-3-methylbutanoic acid .

The following guide prioritizes safety (due to the energetic nature of the azide moiety) and steric management (due to the gem-dimethyl substitution).

Executive Summary & Strategic Analysis

This compound presents a dual challenge in organic synthesis:

  • Steric Hindrance: The gem-dimethyl group at the

    
    -position creates a "neopentyl-like" bulk that, while not directly shielding the carbonyl carbon, induces conformational folding that can retard standard nucleophilic attacks.
    
  • Energetic Instability: With a Carbon/Nitrogen (C/N) ratio of ~1.6 (5 Carbons / 3 Nitrogens), this molecule falls into the "Warning" category of organic azides. It possesses significant potential for explosive decomposition if heated or concentrated to dryness.

Critical Decision Matrix:

  • For Simple Esters (Me, Et, Bn): Use Method A (Alkylation) .[1] It is the mildest, safest, and highest-yielding route.[1]

  • For Complex/Labile Alcohols: Use Method B (Steglich Coupling) .

  • For Scale-Up (>10g): Use Method C (Acid Chloride via Oxalyl Chloride) , provided strict temperature controls are in place.[1]

Decision Tree Diagram

EsterificationStrategy Start Starting Material: This compound Target Target Ester Start->Target Simple Simple Alkyl Group? (Methyl, Ethyl, Benzyl) Target->Simple Analyze R-Group Complex Complex/Chiral Alcohol? Simple->Complex No MethodA METHOD A: Alkylation (Cs2CO3 + Alkyl Halide) *Safest & Highest Yield* Simple->MethodA Yes Scale Scale > 10g? Complex->Scale No MethodB METHOD B: Steglich (EDC/DCC + DMAP) *Mild, Neutral pH* Complex->MethodB Yes Scale->MethodA No (Use Alkylation) MethodC METHOD C: Acid Chloride (Oxalyl Chloride -> Alcohol) *High Reactivity, Strict Temp Control* Scale->MethodC Yes

Figure 1: Strategic decision tree for selecting the optimal esterification pathway based on substrate complexity and scale.

Safety Protocol: Handling Low C/N Ratio Azides

WARNING: The C/N ratio of this compound is 1.66 . According to the "Rule of Six" (Sharpless/Goddard), this compound is potentially explosive.[1]

  • Never Distill to Dryness: Always keep the azide in solution. If solvent exchange is needed, use co-evaporation techniques but ensure a minimum solvent volume remains.[1]

  • Temperature Limit: Do not heat above 60°C. The tertiary azide can eliminate N₂ to form a carbocation, or eliminate

    
     to form 3,3-dimethylacrylic acid.[1]
    
  • Light Protection: Store in amber vials. Azides are photolabile.

  • Equipment: Use a blast shield for reactions >1g. Use plastic spatulas (avoid metal-azide friction).

Detailed Experimental Protocols

Method A: Cesium Carbonate Promoted Alkylation (Recommended)

Best for: Methyl, Ethyl, Allyl, and Benzyl esters.[1] Mechanism: The "Cesium Effect" utilizes the high solubility and large ionic radius of cesium to create a "naked" carboxylate anion, which acts as a potent nucleophile against alkyl halides. This avoids attacking the hindered carbonyl center directly.

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Cesium Carbonate (

    
    ) (1.5 equiv)[1]
    
  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.2 - 1.5 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous DMF (3.0 mL).

  • Deprotonation: Add

    
     (1.5 mmol) in one portion. The mixture will become a suspension.[3] Stir at Room Temperature (RT) for 30 minutes to ensure formation of the cesium carboxylate.
    
  • Alkylation: Cool the mixture to 0°C (ice bath). Dropwise add the Alkyl Halide (1.5 mmol).

    • Note: For Methyl ester, use Iodomethane (MeI).[1] For Benzyl, use Benzyl Bromide (BnBr).[1]

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (stain with Phosphomolybdic Acid or Ninhydrin after reduction).

  • Workup (Crucial for DMF removal):

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash 3x with water (to remove DMF).

    • Wash 1x with Brine.

    • Dry over

      
      , filter, and concentrate carefully (do not heat >30°C on rotovap).
      
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Method B: Steglich Esterification (Carbodiimide Coupling)

Best for: Coupling to complex, acid-sensitive, or secondary alcohols.[1] Mechanism: Activation of the carboxylic acid by DCC/EDC forms an O-acylisourea intermediate. DMAP acts as an acyl-transfer catalyst to overcome the steric folding of the gem-dimethyl group.

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Alcohol (R-OH) (1.0 - 1.2 equiv)[1]

  • EDC

    
    HCl (1.2 equiv) (Preferred over DCC for easier workup)[1]
    
  • DMAP (0.1 - 0.2 equiv)[1]

  • Solvent: DCM (Dichloromethane)[1]

Protocol:

  • Setup: Dissolve the acid (1.0 mmol) and the target Alcohol (1.1 mmol) in dry DCM (5 mL) under Nitrogen/Argon atmosphere.

  • Catalyst: Add DMAP (0.1 mmol). Cool to 0°C.

  • Coupling: Add EDC

    
    HCl (1.2 mmol) in one portion.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT overnight.

    • Observation: If using DCC, a white precipitate (DCU) will form.[1] If using EDC, the solution remains mostly clear.

  • Workup:

    • Dilute with DCM.

    • Wash with 0.5M HCl (to remove DMAP/EDC).

    • Wash with Sat.

      
       (to remove unreacted acid).
      
    • Dry and concentrate.[4]

Method C: Acid Chloride Activation (Oxalyl Chloride)

Best for: Large scale or unreactive alcohols. Safety Note: This generates HCl and gases. The acid chloride is highly reactive.[5]

Protocol:

  • Activation: Dissolve this compound (1.0 equiv) in dry DCM at 0°C.

  • Reagent: Add catalytic DMF (1-2 drops) followed by slow addition of Oxalyl Chloride (1.2 equiv).

    • Caution: Vigorous gas evolution (

      
      ).[1]
      
  • Formation: Stir at 0°C for 1 hour, then RT for 1 hour.

  • Esterification: Cool back to 0°C. Add a mixture of the Alcohol (1.2 equiv) and Pyridine (or

    
    ) (1.5 equiv) dissolved in DCM.
    
  • Completion: Stir at RT for 2 hours. Standard aqueous workup.

Mechanistic Visualization (Method A)

The Cesium Carbonate method is highlighted below due to its superior reliability for this specific hindered substrate.

ReactionMechanism Substrate This compound Intermediate Cesium Carboxylate Salt (Naked Anion) Substrate->Intermediate Deprotonation (Solvation by DMF) Base Cs2CO3 (DMF) Base->Intermediate Product Target Ester + CsX + CO2 Intermediate->Product Sn2 Attack (O-Alkylation) Electrophile Alkyl Halide (R-X) Electrophile->Product

Figure 2: Mechanism of Cesium Carbonate promoted esterification. The 'naked' cesium carboxylate overcomes steric hindrance by attacking the alkyl halide rather than requiring attack at the hindered carbonyl.

Data Comparison Table

FeatureMethod A (Alkylation)Method B (Steglich)Method C (Acid Chloride)
Yield High (85-95%)Moderate (60-80%)High (80-90%)
Steric Tolerance ExcellentGood (w/ DMAP)Excellent
Azide Safety High (Mild Base)High (Neutral)Moderate (Acidic/Reactive)
Purification Easy (Extraction)Moderate (Urea byproducts)Easy (Volatiles)
Scalability < 100g< 10g> 100g

References

  • Sharpless, K. B., et al. (2005).[1] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[6] Angewandte Chemie International Edition. Link (Detailed safety rules for C/N ratios).[1]

  • Otera, J. (2003).[1] "Esterification: Methods, Reactions, and Applications."[1][7] Wiley-VCH. (Comprehensive review of Cs2CO3 methods).

  • Bräse, S., & Banert, K. (2010).[1] "Organic Azides: Syntheses and Applications." John Wiley & Sons. Link[1]

  • Moore, J. S., & Stupp, S. I. (1990).[1] "Room temperature polyesterification." Macromolecules. (Foundational work on carbodiimide coupling with DMAP).

  • PubChem Compound Summary. (2023). "this compound."[1][2][8] Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Sterically Hindered Azide Click Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CuAAC-HINDERED-001 Assigned Specialist: Senior Application Scientist Subject: Overcoming Steric Bulk in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Executive Summary: The Steric Challenge

Standard CuAAC protocols (e.g., using TBTA) often fail when applied to sterically hindered substrates—such as tertiary azides, azides buried within polymer matrices, or those adjacent to bulky protecting groups (e.g., adamantane, trityl).

The Root Cause: The N1 nitrogen of the azide must coordinate with the Copper(I)-acetylide complex to form the metallacycle intermediate.[1] Steric bulk around the azide prevents this coordination, effectively shutting down the catalytic cycle. To fix this, we must switch from "stabilizing" ligands to "accelerating" ligands that create a more accessible catalytic pocket.

The Mechanic’s Corner: Ligand Selection & Chemistry

Do not rely on TBTA for hindered substrates. While TBTA is the industry standard for simple bioconjugation, it is kinetically slow and its own steric bulk can compound the problem.

The Solution: BTTAA & BTTES

For hindered azides, BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) is the superior choice.

FeatureTBTA (Standard)BTTAA (Recommended)Why it matters for Hindered Azides
Kinetics SlowFastBTTAA accelerates the rate-determining step (metallacycle formation), crucial when sterics impede the reaction.
Steric Profile BulkyTunedBTTAA forms a Cu(I) complex that allows bulkier azides to approach the metal center.
Solubility Poor (needs DMSO/DMF)High (Water soluble)Allows for higher effective catalyst concentrations in aqueous buffers.
ROS Scavenging LowHighProtects biomolecules from oxidative damage during the longer reaction times required for hindered substrates.

Technical Insight: The Cu(I)-BTTAA complex exhibits a lower coordination number or more fluxional geometry compared to Cu(I)-TBTA, effectively "opening the door" for the bulky azide to bind to the copper center [1, 2].

Validated Protocol: The "Heavy Duty" Click Reaction

This protocol is optimized for tertiary azides and hindered scaffolds. It utilizes a higher catalyst loading and the BTTAA ligand.

Reagents:

  • Copper Source: CuSO₄[2][3][4][5][6]·5H₂O (20 mM in water)

  • Ligand: BTTAA (50 mM in water)

  • Reductant: Sodium Ascorbate (100 mM in water - Freshly Prepared)

  • Solvent: DMSO/Water or tBuOH/Water (1:1 ratio recommended to solubilize organic bulk)

Step-by-Step Workflow:

  • The Premix (CRITICAL):

    • In a separate small tube, mix the CuSO₄ and BTTAA stock solutions.

    • Ratio: 1 equivalent Cu to 2–5 equivalents Ligand.

    • Why: This ensures every Cu ion is chelated before it hits the reaction mixture, preventing immediate precipitation or oxidation.

    • Visual Check: The solution should turn a light blue (Cu(II)-ligand complex).

  • Reaction Assembly:

    • Dissolve Alkyne and Azide in the solvent (final conc. 1–10 mM).

    • Add the Cu-Ligand Premix to the reaction vessel.

    • Target Loading: 5–10 mol% Copper relative to the limiting reagent.

  • Activation:

    • Add Sodium Ascorbate (5–10 equivalents relative to Copper, not substrate).

    • Visual Check: The solution may turn colorless or pale yellow (reduction to Cu(I)).

  • Incubation:

    • Standard: 4 hours at 37°C.

    • Hindered/Difficult: Overnight at 40–50°C.

    • Oxygen Control: For extremely stubborn cases, sparge buffers with Argon/Nitrogen for 15 mins prior to mixing.

Visualizing the Logic

The following diagrams illustrate the troubleshooting logic and the optimized workflow.

Diagram 1: Troubleshooting Decision Tree

Use this logic flow when your yield is < 50%.

TroubleshootingLogic Start Problem: Low Yield with Hindered Azide CheckLigand Are you using TBTA? Start->CheckLigand SwitchLigand Action: Switch to BTTAA (Higher Activity) CheckLigand->SwitchLigand Yes CheckColor Did reaction turn brown/black? CheckLigand->CheckColor No (Using BTTAA) OxidationIssue Issue: Cu(I) Oxidation Action: Increase Ascorbate & Degas Solvents CheckColor->OxidationIssue Yes CheckSolvent Is substrate precipitating? CheckColor->CheckSolvent No (Stays Blue/Clear) AddDMSO Action: Add DMSO or switch to tBuOH CheckSolvent->AddDMSO Yes Heat Action: Increase Temp to 40-50°C CheckSolvent->Heat No (Homogeneous)

Caption: Diagnostic logic for identifying failure points in hindered click reactions. Priority is given to ligand selection and oxidation prevention.

Diagram 2: The "Premix" Workflow

The correct order of addition is non-negotiable for hindered substrates.

ProtocolWorkflow CuSO4 CuSO4 Source Premix PREMIX STEP (Cu-Ligand Complex) CuSO4->Premix Ligand BTTAA Ligand (Excess) Ligand->Premix ReactionMix Reaction Mixture Premix->ReactionMix Substrate Azide + Alkyne (Solvent) Substrate->ReactionMix Product Triazole Product ReactionMix->Product Add Ascorbate (Start Reaction) Ascorbate Sodium Ascorbate (Activator) Ascorbate->ReactionMix

Caption: The "Premix" method ensures Cu is protected before encountering the crowded reaction environment, preventing catalyst death.

Troubleshooting & FAQs

Q: I am using a tertiary azide and seeing zero product, even with BTTAA. What now? A: Tertiary azides are notoriously difficult due to the steric shielding of the N1 atom.

  • Heat: Increase temperature to 60°C. Tertiary azides are thermally stable enough to withstand this.

  • Microwave: If available, run the reaction at 80°C for 30 minutes in a microwave reactor [3].

  • Catalyst Loading: Increase Copper loading to 20 mol% and Ligand to 40-100 mol%.

Q: My reaction mixture turns yellow/orange and precipitates. Why? A: This is likely Cu(I) oxide (Cu₂O) precipitating. It means your Cu(I) is disproportionating or reacting with oxygen rather than your azide.

  • Fix: Increase the ligand ratio (Ligand:Cu should be at least 2:1, ideally 5:1 for BTTAA). The ligand keeps Cu(I) in solution.[4][7]

  • Fix: Degas your solvents. Oxygen is the enemy of low-rate click reactions.

Q: Can I use Copper-free click (SPAAC) instead to avoid these catalyst issues? A: Generally, no . While SPAAC avoids copper, the cyclooctyne reagents (e.g., DBCO) are themselves extremely bulky. Reacting a bulky cyclooctyne with a sterically hindered azide often results in even slower kinetics than the CuAAC reaction. CuAAC with BTTAA is usually the better route for sterically demanding couplings.

Q: Why do I need to premix the Copper and Ligand? A: If you add CuSO₄ directly to a solution containing ascorbate and azide, "naked" Cu(I) ions form immediately. These are unstable and can precipitate or form non-catalytic aggregates before the ligand finds them. Premixing ensures the active catalyst is "dressed" and ready to work immediately.

References

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051–8056. [Link]

  • Uttamapinant, C., et al. (2012). Fast, Labile Linkage-Specific Chemical Cross-Linking of Proteins. Angewandte Chemie International Edition, 51(24), 5852–5856. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.[8][9] Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Hong, V., et al. (2009).[5] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie, 48(52), 9879–9883. [Link]

Sources

Technical Support Center: Purification of 3-Azido-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 3-Azido-3-methylbutanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this valuable synthetic intermediate. The following sections provide in-depth, field-proven insights structured in a practical question-and-answer format to address specific challenges you may encounter. Our focus is on explaining the causality behind each experimental step, ensuring a reproducible and safe workflow.

Safety First: Essential Precautions for Handling Organic Azides

Before commencing any experimental work, it is imperative to understand the risks associated with organic azides. These compounds are energetically unstable and must be handled with appropriate precautions to prevent accidental detonation or exposure to toxic byproducts.

  • Avoid Strong Acids: Never mix azide-containing solutions with strong acids without proper ventilation and temperature control. This can generate hydrazoic acid (HN₃), which is highly toxic and explosive.[1]

  • Metal Contamination: Azides can react with heavy metals (e.g., lead, copper, silver, mercury, zinc) to form highly shock-sensitive and explosive metal azides. Crucially, do not use metal spatulas or glassware with metal components (like metal clamps in direct contact) when handling azides.[1] Use spatulas made of Teflon, ceramic, or wood.

  • Avoid Halogenated Solvents: Do not use halogenated solvents like dichloromethane (DCM) or chloroform as reaction or purification media. These can react with azides to form extremely unstable di- and tri-azidomethane.[1]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves. All manipulations should be performed within a certified chemical fume hood.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, from initial work-up to final characterization.

Part 1: Initial Work-up & Extraction

Q1: My synthesis was conducted in a basic aqueous solution. How do I perform the initial work-up to isolate the crude this compound?

Answer: This is a standard scenario, as many synthetic routes yield the carboxylate salt of the product.[2] The goal is to protonate the carboxylate to form the neutral carboxylic acid, which will be significantly more soluble in organic solvents than in water.

The key principle is an acid-base extraction. By carefully acidifying the aqueous layer, you convert the water-soluble sodium or potassium 3-azido-3-methylbutanoate into the organic-soluble this compound.

Causality: The protonation of the carboxylate group (-COO⁻) to a carboxylic acid (-COOH) neutralizes its charge. This dramatically decreases its polarity and its ability to form strong hydrogen bonds with water, thus increasing its partitioning into a less polar organic solvent.

  • Step 1: Cooling: Place your reaction vessel in an ice bath. The acidification process is exothermic and cooling prevents potential side reactions or boiling of low-boiling point solvents.

  • Step 2: Acidification: Slowly add a dilute acid (e.g., 1 M HCl or 1 M H₂SO₄) dropwise while stirring. Monitor the pH using pH paper or a calibrated meter. The target pH should be ~2-3 to ensure complete protonation of the carboxylic acid.

  • Step 3: Extraction: Transfer the acidified aqueous solution to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) and perform a liquid-liquid extraction. Repeat the extraction 2-3 times with fresh solvent to maximize recovery.

  • Step 4: Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain your crude product.

Q2: I'm getting a low yield after my initial acid-base extraction. What are the likely causes?

Answer: Low recovery is a frequent issue that can often be traced to one of several factors:

  • Incomplete Protonation: If the aqueous layer is not sufficiently acidic (pH > 4), a significant portion of your product will remain in the aqueous layer as the carboxylate salt. Always verify the final pH of the aqueous phase after adding acid.

  • Insufficient Extraction: this compound may have some residual water solubility even in its protonated form. A single extraction is often insufficient. It is crucial to perform multiple extractions (at least 3) with fresh portions of the organic solvent to ensure quantitative transfer from the aqueous phase.

  • Choice of Solvent: The polarity of the extraction solvent matters. While non-halogenated solvents are mandatory[1], if your yield is low with a non-polar solvent like hexanes, switch to a more polar solvent like ethyl acetate, which is more effective at solvating the carboxylic acid.

  • Premature Product Loss: If your product is volatile, you may lose it during solvent removal on a rotary evaporator. Use a cold trap and avoid excessive vacuum or heat.

Q3: An emulsion has formed during my liquid-liquid extraction. How can I resolve this?

Answer: Emulsions are common when extracting from basic solutions that may contain soap-like byproducts. Here are several effective techniques to break them:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

  • Brine Addition: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components.

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorously shaking it.

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes break the suspension.

Part 2: Purification & Characterization

Q4: My crude product is a stubborn oil and won't solidify. How can I purify it effectively?

Answer: When a product fails to crystallize, it often indicates the presence of significant impurities that disrupt the crystal lattice formation. In this case, column chromatography is the preferred method for purification.

Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). The polarity of your target compound and the impurities determines the ideal solvent system.

  • Stationary Phase: Silica gel is the standard choice for separating moderately polar compounds like carboxylic acids.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used.

    • Start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3, 1:1) to elute your compound.

    • Pro-Tip: Adding a small amount (~0.5-1%) of acetic acid or formic acid to the eluent can improve the peak shape and reduce "tailing" of the carboxylic acid on the silica column by keeping it fully protonated.

  • Monitoring: Use Thin Layer Chromatography (TLC) to identify the fractions containing your purified product before combining and evaporating the solvent.

Q5: I've attempted recrystallization, but the purity isn't improving significantly. What should I try next?

Answer: Successful recrystallization hinges on selecting the right solvent system.[3] The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures, while impurities should remain either soluble at all temperatures or insoluble at all temperatures.

Troubleshooting Steps:

  • Re-evaluate Your Solvent Choice: Test a range of solvents with varying polarities. A good technique is to place a small amount of your crude product in several test tubes and add a few drops of different solvents to observe solubility in the cold and upon heating.

  • Use a Co-solvent System: If a single solvent doesn't work, try a binary solvent system. Dissolve your crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Reheat gently until the solution is clear again, then allow it to cool slowly.

  • Slow Cooling is Key: Rapid cooling (e.g., placing the flask directly in an ice bath) leads to the formation of small, impure crystals. Allow the solution to cool to room temperature slowly, then transfer it to an ice bath to maximize crystal formation. For consistently large crystals, ensure a gradual cooling process.[4]

  • Scratch the Flask: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites and induce crystallization.

Solvent Polarity Index Boiling Point (°C) Suitability Notes
Hexanes0.169Good for non-polar impurities. May be a good "poor" solvent.
Toluene2.4111Good for dissolving organics, allows for a high temperature range.
Diethyl Ether2.835High volatility can make it difficult to handle.
Ethyl Acetate4.477A versatile solvent for moderately polar compounds.
Acetone5.156Tends to dissolve many compounds even when cold.
Water10.2100Product is likely insoluble. Good for washing away inorganic salts.

Q6: How can I confirm the presence of the azide group and assess the purity of my final product?

Answer: A combination of spectroscopic and analytical techniques is essential for unambiguous characterization.

  • Infrared (IR) Spectroscopy: This is the most direct method to confirm the presence of the azide functional group. Look for a strong, sharp, and characteristic absorption peak in the region of 2100-2160 cm⁻¹ . The carboxylic acid will also show a broad O-H stretch around 2500-3300 cm⁻¹ and a sharp C=O stretch around 1700-1725 cm⁻¹. A similar azide derivative showed a strong peak at 2071 cm⁻¹.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the carbon skeleton. You should be able to identify and integrate signals corresponding to the methyl groups and the methine proton adjacent to the azide.

    • ¹³C NMR: Will show distinct signals for each carbon, including the carboxyl carbon (~170-180 ppm).

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the overall formula (C₅H₉N₃O₂). The expected monoisotopic mass is approximately 143.07 g/mol .[6]

  • Purity Assessment: A Certificate of Analysis for a similar compound can serve as a reference for expected purity levels and analytical methods. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment in the pharmaceutical industry.

Detailed Experimental Protocols

Protocol 1: General Work-up and Liquid-Liquid Extraction
  • Cool the aqueous reaction mixture to 0-5 °C using an ice-water bath.

  • Slowly add 1 M HCl solution dropwise while vigorously stirring. Monitor the pH of the aqueous phase, stopping when the pH is stable at 2-3.

  • Transfer the acidified mixture to a separatory funnel.

  • Add a volume of ethyl acetate equal to half the volume of the aqueous layer. Stopper the funnel and invert it gently, venting frequently to release any pressure.

  • Shake the funnel for 1-2 minutes, then allow the layers to separate.

  • Drain the lower aqueous layer and set it aside. Collect the upper organic layer.

  • Return the aqueous layer to the separatory funnel and repeat the extraction (steps 4-6) two more times.

  • Combine all organic layers in a single flask.

  • Wash the combined organic layer with an equal volume of brine.

  • Drain the lower brine layer. Transfer the organic layer to a clean Erlenmeyer flask.

  • Add anhydrous sodium sulfate (Na₂SO₄), swirling gently, until the drying agent no longer clumps together.

  • Filter the solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator at low temperature (<40 °C) to yield the crude product.

Protocol 2: Recrystallization of this compound
  • Place the crude product into an appropriately sized Erlenmeyer flask.

  • Select a suitable solvent or co-solvent system (e.g., Toluene/Hexanes).

  • Add the minimum amount of the hot solvent (or the "good" solvent, e.g., Toluene) required to fully dissolve the crude product.

  • If using a co-solvent system, add the "poor" solvent (e.g., Hexanes) dropwise at the boiling point until a persistent cloudiness appears. Add a few more drops of the "good" solvent to redissolve the precipitate.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals under vacuum to a constant weight.

Workflow Visualization

The following diagram outlines the decision-making process for the purification of this compound.

Purification_Workflow cluster_start Initial State cluster_workup Work-up cluster_analysis Analysis of Crude Product cluster_purification Purification Path cluster_final Final Product start Crude Reaction Mixture (Aqueous, Basic) acidify 1. Acidify to pH 2-3 start->acidify extract 2. Liquid-Liquid Extraction (e.g., Ethyl Acetate) acidify->extract dry 3. Dry & Concentrate extract->dry crude_product Crude Product Isolated dry->crude_product decision Is the product a solid or an oil? crude_product->decision recrystallize Recrystallization (e.g., Toluene/Hexanes) decision->recrystallize Solid chromatography Column Chromatography (Silica Gel, Hex/EtOAc) decision->chromatography Oil final_product Pure this compound recrystallize->final_product chromatography->final_product characterize Characterize: - IR (Azide peak ~2100 cm⁻¹) - NMR (¹H, ¹³C) - Mass Spec final_product->characterize

Caption: Purification workflow for this compound.

References

  • ResearchGate. (n.d.). 3-methylbutanoic acid synthesis routes. Retrieved from [Link]

  • MDPI. (2021). Evaluation of 3-Methylbutanoic Acid Methyl Ester as a Factor Influencing Flavor Cleanness in Arabica Specialty Coffee. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (2023). An Overview and Discussion of Azido Impurities and their Risk Assessments in Drug Substances and Drug Products. Retrieved from [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]

  • ResearchGate. (2021). How to get consistently large crystals during recrystallization?. Retrieved from [Link]

  • ResearchGate. (2009). Preparation of a 3'-azido-3'-deoxythymidine (AZT) derivative, which is blood-brain barrier permeable. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azido-3-methylbutanoic acid. Retrieved from [Link]

Sources

solving solubility issues of azido acids in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier 3 Technical Support resource for researchers encountering solubility challenges with azido acids (e.g., azidobutyric acid, azido-PEG-acids) in aqueous buffers. It is designed to move beyond basic "add more solvent" advice, providing a mechanistic understanding of why precipitation occurs and how to systematically resolve it.

Topic: Troubleshooting & Optimizing Solubility in Aqueous Buffers Audience: Senior Researchers, Bioconjugation Scientists

Diagnostic Triage: Why is my reagent precipitating?

If you are currently staring at a cloudy tube or a pellet, use this rapid diagnostic matrix to identify the root cause before attempting recovery.

ObservationProbable CauseImmediate Action
Cloudiness immediately upon adding Azide stock to Buffer. "The Solvent Shock": Rapid change in dielectric constant caused hydrophobic aggregation before mixing.Stop. Do not vortex violently. Add 5-10% more co-solvent (DMSO) and mix gently by inversion.
Precipitation occurred after adding Copper/Ascorbate. Ionic Strength/Chelation: Copper-phosphate precipitation or "Salting Out" of the hydrophobic azide.Check buffer composition. If using Phosphate (PBS), switch to HEPES or Tris.
Solution was clear, then became cloudy over time. pH Drift: The pH dropped below the pKa of the azido acid (approx pH 4.5-5.0), causing protonation and insolubility.Measure pH. If < pH 6, add dilute NaOH or high-pH buffer to re-solubilize.
Oily droplets visible at the bottom. Phase Separation: The concentration of the hydrophobic azido acid exceeds its critical solubility limit (Oiling Out).Dilute the reaction. You are likely above the saturation limit for this specific buffer system.

Technical Deep Dive: The Mechanics of Solubility

To solve solubility permanently, we must understand the three governing forces: Ionization (pKa) , Hydrophobicity (LogP) , and Solvent Structure .

A. The pH / pKa Relationship (The Henderson-Hasselbalch Trap)

Most azido acids (e.g., 5-azidopentanoic acid) are carboxylic acids. They exist in equilibrium between a protonated (neutral, hydrophobic) form and a deprotonated (anionic, hydrophilic) form.

  • The Critical Threshold: The pKa of an aliphatic carboxylic acid is typically 4.5 – 5.0 .

  • The Trap: Many "Click Chemistry" protocols recommend slightly acidic conditions to protect copper oxidation states. However, if your buffer pH drops near 5.0, your azido acid becomes 50% protonated and significantly less soluble.

  • The Fix: Maintain pH > 7.0 during the initial dissolution. Only lower the pH if strictly necessary after the reagent is fully dissolved and solvated.

B. The "Solvent Shock" Phenomenon

When you pipette a hydrophobic azido acid dissolved in 100% DMSO into an aqueous buffer, the local environment at the pipette tip transitions instantly from lipophilic to hydrophilic. This causes the hydrophobic tails of the azido acid to collapse into aggregates (micelles or amorphous precipitates) before they can disperse.

Prevention Strategy:

  • Step-down dilution: Dilute your 100 mM DMSO stock to 10 mM in 50% DMSO/Water before adding to the final aqueous reaction.

  • Vortex-during-addition: Vortex the buffer while slowly adding the azide stock to ensure immediate dispersion.

Universal Solubilization Protocol

This protocol is designed to be self-validating. If a step fails, it indicates a specific physicochemical limit has been reached.

Reagents:

  • Azido Acid (Solid or Oil)

  • Anhydrous DMSO (or DMF)

  • 1M NaOH (or KOH)

  • 100 mM HEPES Buffer, pH 7.5 (Preferred over PBS to prevent copper precipitation)

Step-by-Step Workflow:

  • Primary Solubilization (Organic Phase):

    • Dissolve the Azido Acid in anhydrous DMSO to a concentration of 50–100 mM .

    • Validation: Solution must be perfectly clear. If cloudy, the reagent may be wet or impure.

  • The "Pre-Neutralization" Step (Crucial for Hydrophobic Acids):

    • Take an aliquot of the DMSO stock.

    • Add 1 equivalent of base (e.g., if you have 1 µmol of acid, add 1 µmol of NaOH from a concentrated stock).

    • Mechanism:[1][2] This converts the carboxylic acid (COOH) to the carboxylate salt (COO⁻Na⁺) within the high-solubility organic phase, priming it for water entry.

  • Aqueous Integration:

    • Add the pre-neutralized DMSO stock dropwise to the HEPES buffer while stirring/vortexing.

    • Target Final Organic %: Keep DMSO < 10% (v/v) for protein compatibility; up to 20% for peptides/small molecules.

  • Final Polish:

    • If slight turbidity persists, sonicate for 30 seconds at room temperature.

    • Check: If turbidity remains after sonication, you have exceeded the Critical Micelle Concentration (CMC) or solubility limit. Dilute the reaction 2-fold.

Visualizing the Logic

Diagram 1: Troubleshooting Decision Tree

This flowchart guides you through the remediation process when precipitation is observed.

SolubilityTroubleshooting Start Precipitation Observed CheckPH Check pH of Mixture Start->CheckPH IsAcidic pH < 6.0? CheckPH->IsAcidic AdjustPH Add dilute NaOH Target pH 7.5 IsAcidic->AdjustPH Yes CheckOrganic Check Organic Solvent % IsAcidic->CheckOrganic No (pH is OK) IsLowOrganic DMSO < 5%? CheckOrganic->IsLowOrganic AddSolvent Increase DMSO to 10-20% IsLowOrganic->AddSolvent Yes CheckConc Check Concentration IsLowOrganic->CheckConc No (Organic is High) IsHighConc > 5 mM Azide? CheckConc->IsHighConc Dilute Dilute Reaction 2X IsHighConc->Dilute Yes SwitchBuffer Switch Buffer System (PBS -> HEPES) IsHighConc->SwitchBuffer No (Conc is Low)

Caption: Decision matrix for diagnosing and resolving azido acid precipitation events.

Diagram 2: The Solubilization Workflow

The correct order of operations to prevent "Solvent Shock."

SolubilizationWorkflow SolidReagent Solid Azido Acid DMSOStock 100mM Stock (Anhydrous DMSO) SolidReagent->DMSOStock Dissolve SaltForm Salt Formation (+ 1 eq. NaOH) DMSOStock->SaltForm Activate BufferMix Slow Addition to HEPES Buffer SaltForm->BufferMix Disperse FinalSol Clear Reaction Solution BufferMix->FinalSol Verify

Caption: Step-by-step workflow for preparing stable azido acid solutions.

Frequently Asked Questions (FAQs)

Q1: Can I use Phosphate Buffered Saline (PBS) for these reactions?

  • Technical Answer: It is risky. While PBS is standard for cell biology, phosphate ions can precipitate with Copper(II) (often used as a catalyst source) or Magnesium. Furthermore, phosphate buffers have lower solubility in high-organic mixtures (>80% organic) compared to Tris or HEPES.

  • Recommendation: Use 100 mM HEPES or Tris-HCl (pH 7.5) for click chemistry to avoid inorganic salt precipitation [4].

Q2: My protein denatures if I use >10% DMSO. What are my alternatives?

  • Technical Answer: If the azido acid requires high organic content but your protein is sensitive, you have two options:

    • Use a PEGylated Azide: Switch from a hydrophobic linker (e.g., Azidobutyric acid) to a PEG3-Azide. The PEG chain provides internal solvation, often rendering the molecule water-soluble without any organic co-solvent [5].

    • Complexation: Pre-complex the hydrophobic azide with Beta-Cyclodextrin . This encapsulates the hydrophobic tail, allowing it to dissolve in water without damaging the protein.

Q3: Does the order of addition matter?

  • Technical Answer: Yes, critically. Always add the Azide and Alkyne to the solvent/buffer mixture before adding the Copper/Ascorbate catalyst. Adding the catalyst to a concentrated azide stock can trigger rapid, localized degradation or precipitation before the reaction starts [2].

Reference Data: Solvent & Buffer Compatibility

ParameterRecommended LimitNotes
DMSO < 10% (Proteins)< 20% (Peptides)< 50% (Small Molecules)Preferred co-solvent. Stabilizes Cu(I) better than DMF [1].
DMF < 5% (Proteins)More denaturing than DMSO. Use only if reagent is insoluble in DMSO.
pH Range 7.0 – 8.0Optimal for solubility (COO⁻ form) and CuAAC reaction efficiency [3].
Buffer Type HEPES, Tris, MOPSAvoid Phosphate if using Copper(II) salts.
Azide Conc. 10 µM – 5 mMAbove 5 mM, hydrophobic aggregation becomes significant for non-PEGylated azides.

References

  • NIH/National Library of Medicine. Comparison of Conjugates Obtained Using DMSO and DMF as Solvents. [Link]

  • Interchim. Click Chemistry: New protocol for the labeling and modification of biomolecules. [Link]

Sources

minimizing copper byproducts in azido acid click reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Copper Byproducts in Azido Acid Click Reactions

Welcome to the Advanced Applications Support Center. This guide addresses the critical challenge of balancing reaction kinetics with metal scavenging in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While Cu(I) is the most efficient catalyst for azido acid functionalization, residual copper poses severe risks: cytotoxicity in live cells, protein denaturation (aggregation), and regulatory non-compliance (ICH Q3D).

Module 1: Ligand Selection (The First Line of Defense)

Core Concept: The most effective way to minimize copper byproducts is to reduce the initial copper loading without sacrificing reaction speed. This is achieved through ligand-accelerated catalysis .

Technical Insight: THPTA vs. BTTAA

Unchelated copper is a "loose cannon"—it catalyzes the reaction slowly and generates hydroxyl radicals via the Fenton pathway. Chelation stabilizes Cu(I), blocks oxygen access (reducing ROS), and accelerates the reaction.

FeatureTHPTA (Tris(hydroxypropyltriazolylmethyl)amine)BTTAA (Bis(t-butyltriazolyl) ligand)
Primary Use Case General bioconjugation, robust proteins, DNA/RNA.Live cells, sensitive proteins, in vivo labeling.[1][2]
Cu Shielding Moderate.[3] Blocks most ROS, but some leakage occurs.Superior. Tighter binding constant; significantly lower ROS generation.
Reaction Rate Fast.Fastest. Accelerates reaction effectively even at <50 µM [Cu].
Solubility Highly water-soluble.[4]Water-soluble (may require slight warming/sonication).
Rec. Cu Ratio 1:5 (Cu:Ligand)1:6 to 1:10 (Cu:Ligand)
Recommendation:

For minimizing copper load, switch to BTTAA . It maintains catalytic turnover at copper concentrations as low as 10–50 µM, whereas THPTA often requires 100–500 µM for equivalent kinetics.

Module 2: The "Ultra-Low Copper" Protocol

Objective: Perform azido acid functionalization with minimal copper input using the "Chelation-Assisted" method.

Mechanism of Action

This protocol utilizes Picolyl Azides instead of standard azides. The picolyl moiety acts as an internal chelator, recruiting Cu(I) directly to the reaction site. This increases the local effective concentration of copper, allowing you to drop the bulk copper concentration significantly.

Step-by-Step Methodology

Reagents:

  • Protein/Substrate: Azido-functionalized molecule (10–50 µM).

  • Alkyne: Picolyl-Alkyne derivative (2–5 equivalents).

  • Catalyst Source: CuSO₄[4][5][6] · 5H₂O (Stock: 20 mM in water).

  • Ligand: BTTAA (Stock: 100 mM in water).

  • Reductant: Sodium Ascorbate (Stock: 500 mM, freshly prepared).

Workflow:

  • Premix Catalyst Complex (Critical Step):

    • In a separate tube, mix CuSO₄ and BTTAA.

    • Ratio: 1:6 (e.g., 1 µL CuSO₄ + 1.2 µL BTTAA).

    • Why? Premixing ensures all Cu(II) is wrapped in the ligand before it touches the protein, preventing immediate oxidative damage.

  • Reaction Assembly:

    • Add Protein/Azido Acid to the reaction vessel (PBS buffer, pH 7.4).

    • Add Picolyl-Alkyne.

    • Add the Premixed Cu/BTTAA complex.

      • Target Final [Cu]:20–50 µM (Standard CuAAC uses 100–1000 µM).

    • Add Sodium Ascorbate (Final concentration: 2.5 – 5 mM).

  • Incubation:

    • Incubate for 30–60 minutes at Room Temperature (or 4°C for highly unstable proteins).

    • Note: Keep the reaction anaerobic if possible (flush headspace with N₂/Ar) to further prevent ROS, though BTTAA makes this optional.

  • Quenching:

    • Add EDTA (Final concentration: 10 mM) immediately to strip Cu from the ligand and stop ROS generation.

Module 3: Visualization of Copper Toxicity Pathways

The following diagram illustrates why unchelated copper is dangerous and how ligands mitigate this risk.

ROS_Mechanism Cu2 Cu(II) Source Cu1 Cu(I) Active Catalyst Cu2->Cu1 Reduction Asc Ascorbate Asc->Cu1 ROS ROS (OH•, O2•-) Cu1->ROS Fenton Chem (Unchelated) Product Triazole Product Cu1->Product Catalysis O2 Dissolved O2 O2->ROS Damage Protein Oxidation / Precipitation ROS->Damage Ligand Ligand (BTTAA) Ligand->Cu1 Chelation Ligand->ROS Blocks Access

Caption: Mechanism of Cu-induced damage. Unchelated Cu(I) reacts with Oxygen to form ROS. Ligands (BTTAA) sequester Cu(I), blocking the ROS pathway while permitting the catalytic cycle.

Module 4: Post-Reaction Purification (Removal)[7]

Even with low input, pharmaceutical guidelines (ICH Q3D) require strict limits (Oral: 3000 µ g/day ; Parenteral: 300 µ g/day ).

Purification Decision Tree

Purification_Workflow Start Reaction Complete Scale Molecule Type? Start->Scale SmallMol Small Molecule / Peptide Scale->SmallMol Protein Protein / Antibody Scale->Protein Step1_SM Scavenger Resin (CupriSorb / QuadraPure) SmallMol->Step1_SM Step1_Prot Chelation + Dialysis Protein->Step1_Prot Check Check Residual Cu (ICP-MS or Colorimetric) Step1_SM->Check Detail_Prot Add 10mM EDTA Dialyze vs PBS + 5mM EDTA (2 Changes) Step1_Prot->Detail_Prot Step1_Prot->Check Pass Pass (< Limits) Check->Pass Fail Fail (> Limits) Check->Fail Fail->Step1_Prot Repeat Dialysis

Caption: Workflow for copper removal based on substrate type. Proteins require chelation-dialysis to avoid denaturation, while small molecules can use aggressive resins.

Protocol: EDTA-Assisted Dialysis (For Proteins)
  • Quench: Add EDTA to the reaction mixture (5–10 mM excess over Copper).

  • First Dialysis: Dialyze against a buffer containing 5 mM EDTA and 0.1% Tween-20 (if aggregation is a concern) for 4 hours. The EDTA in the buffer prevents Cu re-association.

  • Second Dialysis: Transfer to EDTA-free buffer (PBS/TBS) to remove the chelator.

  • Verification: Use a colorimetric copper assay or ICP-MS to verify [Cu] < 1 ppm.

Module 5: Troubleshooting & FAQ

Q1: My protein precipitated immediately after adding Copper. What happened?

  • Cause: Likely "Copper Shock." Free Cu(II) can bind non-specifically to Histidine/Cysteine residues, causing cross-linking or oxidation.

  • Fix: Never add bare CuSO₄ to the protein. Always premix CuSO₄ and Ligand (1:5 ratio) before adding it to the reaction. This ensures the metal is "wrapped" before it sees the protein.

Q2: I am seeing low cell viability after labeling surface proteins.

  • Cause: ROS generation during the reaction.[1][7][8]

  • Fix: Switch from THPTA to BTTAA . Additionally, lower the copper concentration to 20 µM and use a Picolyl-Azide reporter to maintain efficiency at this low level.

Q3: The reaction solution turned yellow/brown.

  • Cause: This often indicates the formation of Cu(I)-acetylides (polymerization) or oxidation of the ascorbate.

  • Fix: Increase the Ligand:Cu ratio to 10:1. Ensure the ascorbate is fresh (white powder, not yellow).

Q4: Can I use heterogeneous catalysts (Copper wire/beads) to avoid soluble copper?

  • Answer: Yes, for small molecules. However, for proteins, heterogeneous catalysts (like Cu-C or Cu-nanoparticles) often have slower kinetics due to steric hindrance (the protein can't reach the surface). For proteins, soluble complexes (Cu-BTTAA) followed by dialysis are superior.

References

  • Jena Bioscience. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based). Retrieved from

  • Uttamapinant, C., et al. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling.[1][4] Angewandte Chemie. Retrieved from

  • Hong, V., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Bioconjugate Chemistry.[7][8] Retrieved from

  • International Council for Harmonisation (ICH). Guideline for Elemental Impurities Q3D(R2). (2022).[4] Retrieved from

  • BroadPharm. Protocol for Azide-Alkyne Click Chemistry. Retrieved from

Sources

Technical Support: Thermal Stability of 3-Azido-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TS-AZ-105661 Topic: Thermal Stability, Decomposition Risks, and Handling Protocols Molecule: 3-Azido-3-methylbutanoic acid (CAS: 105661-40-3)[1]

Executive Summary

Do not expose this compound to temperatures exceeding 100°C without specific calorimetric data (DSC) for your batch.

While aliphatic azides are generally stable up to ~170°C, this specific molecule is a tertiary azide with a Carbon/Nitrogen (


) ratio that places it in the "Intermediate Stability"  category. It carries a risk of nitrogen gas (

) evolution and rapid decomposition if overheated, particularly during scale-up or drying.
Module 1: Thermal Stability Profile
Q: What is the safe operating temperature window?

A: We recommend a Control Limit of < 60°C for routine handling and drying. For reactions requiring heat (e.g., reflux), you must determine the Onset Temperature (


) via Differential Scanning Calorimetry (DSC).

The "Rule of Thumb" Safety Assessment: Organic azides are energetic materials.[2] We apply two standard heuristic rules to assess their inherent stability before testing.

ParameterCalculation for

Safety ThresholdStatus
C/N Ratio



(Safe)
Borderline
Rule of Six (

)


(Safe)
Fail
  • Interpretation: Because the ratio is

    
    , this compound retains significant energy.[3] It is stable enough to isolate but must be stored cold (-20°C)  and never subjected to thermal shock.
    
  • High-Temperature Risk: At temperatures

    
    , tertiary azides are prone to eliminating 
    
    
    
    to form reactive nitrenes. In a closed vessel, this gas generation can lead to over-pressurization and rupture.

SafetyAssessment Start Start: Thermal Assessment CalcRatio Calculate (C+O)/N Ratio Result: 2.33 Start->CalcRatio CheckThreshold Is Ratio >= 3.0? CalcRatio->CheckThreshold Safe Generally Stable (Limit < 150°C) CheckThreshold->Safe Yes Caution Intermediate Stability (Strict Control Required) CheckThreshold->Caution No (Current Case) Action1 Action: Store at -20°C Caution->Action1 Action2 Action: Do NOT Oven Dry Caution->Action2 Action3 Action: Run DSC before heating > 80°C Caution->Action3

Figure 1: Safety decision matrix for handling this compound based on structural energy rules.

Module 2: Decomposition Mechanisms
Q: What happens chemically if I overheat the compound?

A: Thermal decomposition of tertiary azides typically proceeds via the loss of molecular nitrogen (


) to form a Nitrene  intermediate.

Because the azide is on a tertiary carbon , the nitrene is highly unstable and will rapidly undergo rearrangement. The most likely pathway is a Curtius-type rearrangement or 1,2-Hydrogen shift , leading to the formation of imines or isocyanates.

Implication for Researchers:

  • Pressure Hazard: The release of

    
     is irreversible and volume-expanding.
    
  • Purity Loss: The resulting imine/isocyanate is reactive and will cross-react with the carboxylic acid moiety or nucleophilic solvents, leading to "tar" formation.

Decomposition Reactant This compound (Tertiary Azide) TS Transition State (-N2 Gas Release) Reactant->TS + Heat Heat Heat (> Tonset) Nitrene Nitrene Intermediate (Highly Reactive) TS->Nitrene Irreversible Product Imine / Isocyanate (Degradation Products) Nitrene->Product Rearrangement

Figure 2: Mechanistic pathway of thermal decomposition for tertiary organic azides.

Module 3: Troubleshooting & FAQs
Q: The solid is clumping. Can I dry it in an oven at 60°C?

NO.

  • Risk: Oven thermostats can overshoot. Prolonged heating even at 60°C can initiate slow decomposition (autocatalytic) in the crystal lattice.

  • Solution: Use a vacuum desiccator at Room Temperature (20-25°C) with

    
     or silica gel. If you must use heat, use a vacuum oven set to max 35°C.
    
Q: I observe a color change (yellowing) during reaction reflux.

A: This indicates the onset of degradation.

  • Cause: Formation of azo-linkages or conjugated byproducts from nitrene coupling.

  • Action: Stop heating immediately. Cool the reaction to 0°C. Check TLC/LCMS. If the azide peak is intact, purify immediately. If significant degradation occurred, discard the batch as hazardous waste (azide content may be unpredictable).

Q: Can I distill this compound?

A: Absolutely Not. Distillation concentrates the azide and adds thermal energy. This is a recipe for explosion.

  • Alternative: Purify via column chromatography or recrystallization.

Module 4: Validation Protocol (DSC)

If your process requires heating above 80°C, you must validate the stability of your specific batch using Differential Scanning Calorimetry (DSC).

Protocol: Thermal Screening of Organic Azides

  • Sample Prep: Weigh 2–5 mg of this compound into a high-pressure gold-plated crucible (to prevent reaction with aluminum).

  • Reference: Empty crucible.

  • Method:

    • Equilibrate at 25°C.

    • Ramp 5°C/min to 250°C.

    • Atmosphere: Nitrogen (

      
      ) purge (50 mL/min).
      
  • Analysis:

    • Identify the Onset Temperature (

      
      ) : The point where the heat flow curve deviates from the baseline exothermically.
      
    • Calculate Decomposition Energy (

      
      ) : Integration of the exothermic peak.
      
  • Safety Limit Calculation:

    • Example: If

      
       is 160°C, your maximum process temperature is 110°C.
      
References
  • Bräse, S., et al. (2005).[4] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[4] Angewandte Chemie International Edition. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[4] Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[4] Angewandte Chemie. Link

  • University of California Center for Laboratory Safety. Safety Guidelines for Organic Azides. (Standard "Rule of Six" and C/N Ratio definitions). Link

  • Stanford University. Information on Azide Compounds: Storage and Handling.Link

Sources

Validation & Comparative

1H NMR Characterization of 3-Azido-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Azido-3-methylbutanoic acid (often referred to as azido-isovaleric acid) is a critical linker in bioconjugation, specifically designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. Its tertiary azide moiety offers enhanced stability compared to primary azides, yet this structural feature presents unique challenges in NMR characterization due to the high symmetry of the geminal dimethyl group.

This guide provides an authoritative analysis of the 1H NMR spectrum of this compound, distinguishing it from its metabolic analog (3-hydroxy-3-methylbutanoic acid) and its synthetic precursor (3,3-dimethylacrylic acid). We establish a self-validating protocol to ensure the absence of common elimination side products.

Chemical Context & Significance

The tertiary azide group in this compound serves as a bio-orthogonal handle. Unlike primary azides, the tertiary center prevents facile


-elimination, making it robust for solid-phase peptide synthesis (SPPS). However, the synthesis—typically a Michael addition of hydrazoic acid to 3,3-dimethylacrylic acid—can yield equilibrium mixtures or hydrolysis byproducts that are difficult to distinguish by low-resolution LC-MS alone. 1H NMR is the definitive tool for purity assessment.
Structural Logic
  • Geminal Dimethyls: The two methyl groups are chemically equivalent due to free rotation and achirality, appearing as a strong singlet.

  • Methylene Bridge: The

    
     group is flanked by a carboxylic acid (electron-withdrawing) and a tertiary azide (moderately electron-withdrawing), pushing its shift downfield relative to a standard alkyl chain.
    

Comparative Analysis: The Spectrum

The following data represents the standardized 1H NMR profile in Chloroform-d (


) at 300-400 MHz.
Table 1: Standard Assignments (CDCl3)
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

)
Structural Insight
COOH Carboxyl10.5 - 12.0 Broad Singlet1H-Highly dependent on concentration and water content.
2 Methylene (

)
2.58 - 2.62 Singlet2H-Deshielded by

-COOH and

-N3.
4, 5 Methyls (

)
1.40 - 1.45 Singlet6H-Upfield from precursor alkenes; diagnostic of tertiary center saturation.

Analyst Note: The lack of coupling between the methylene and methyl groups confirms the quaternary carbon center. Any splitting in the methyl region indicates the presence of impurities (e.g., starting material).

Differentiation from Alternatives & Impurities

In a crude reaction mixture, the target molecule co-exists with the starting material (Senecioic acid) and the hydrolysis byproduct (HMB). The table below outlines the "Fingerprint Regions" used to validate successful synthesis.

Table 2: Comparative Shift Analysis (CDCl3)
CompoundKey Feature (Methyls)Key Feature (Alkene/Methylene)Diagnostic Status
This compound (Target)1.42 ppm (s, 6H) 2.60 ppm (s, 2H) Pure Product
3,3-Dimethylacrylic acid (Precursor)1.98 ppm (s, 3H) & 2.20 ppm (s, 3H)5.70 ppm (s, 1H, Alkene)Incomplete Reaction
3-Hydroxy-3-methylbutanoic acid (Impurity)1.30 ppm (s, 6H)2.55 ppm (s, 2H)Hydrolysis Side Product

Critical Distinction:

  • Vs. Precursor: The disappearance of the vinylic proton at 5.70 ppm and the collapse of the two distinct allylic methyl signals (1.98/2.20 ppm) into a single aliphatic signal (~1.42 ppm) confirms the addition reaction.

  • Vs. Hydroxy Impurity: The hydroxy analog (HMB) has shifts extremely similar to the azide (~0.1 ppm difference).

    • Actionable Advice: If the methyl singlet appears split or broadened with a shoulder at 1.30 ppm, the sample is contaminated with HMB. Cross-validate with IR spectroscopy ; the Azide stretch at ~2100 cm⁻¹ is strong and unique to the product, whereas HMB lacks this.

Experimental Protocol: Self-Validating Workflow

Reagents & Equipment
  • Solvent:

    
     (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Tube: 5mm high-precision NMR tube.

  • Instrument: 300 MHz or higher (400 MHz recommended for resolution of methyl shoulders).

Step-by-Step Methodology
  • Sample Prep: Dissolve 10-15 mg of the dried sample in 0.6 mL of

    
    .
    
    • Why? High concentration ensures the weak carboxyl proton is visible above the baseline noise.

  • Filtration: If the solution is cloudy (common if inorganic azide salts remain), filter through a small plug of glass wool directly into the NMR tube.

    • Integrity Check: Particulates cause field inhomogeneity, broadening the critical methyl singlet.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 5 seconds (Essential for accurate integration of the carboxyl proton).

    • Scans: 16 - 64.

  • Processing:

    • Reference the TMS peak to 0.00 ppm .

    • Apply an exponential window function (LB = 0.3 Hz).

Visualization of Logic Pathways

Diagram 1: Synthesis & Impurity Tracking

This workflow illustrates the origin of spectral signals based on the reaction pathway.

SynthesisPath Precursor 3,3-Dimethylacrylic Acid (Alkene: 5.7 ppm) Reagent Hydrazoic Acid (In situ) Target This compound (Target) (Me: 1.42 ppm, CH2: 2.60 ppm) Precursor->Target Michael Addition (+ HN3) Impurity 3-Hydroxy-3-methylbutanoic Acid (Hydrolysis Product) (Me: 1.30 ppm) Target->Impurity Hydrolysis (+ H2O)

Caption: Reaction pathway showing the spectral shift from the alkene precursor to the target azide and the potential hydrolysis risk.

Diagram 2: Purity Assessment Decision Tree

A logical flow for researchers to determine the "Go/No-Go" status of their compound based on NMR data.

DecisionTree Start Acquire 1H NMR (CDCl3) CheckAlkene Signal at 5.7 ppm? Start->CheckAlkene ResultDirty Impure: Contains Precursor CheckAlkene->ResultDirty Yes CheckMethyl Methyl Region (1.3 - 1.5 ppm) CheckAlkene->CheckMethyl No SinglePeak Sharp Singlet @ 1.42 ppm CheckMethyl->SinglePeak SplitPeak Split/Shoulder @ 1.30 ppm CheckMethyl->SplitPeak ResultClean PASS: Pure Azide SinglePeak->ResultClean ResultHydro FAIL: Contains Hydroxy Impurity (Check IR for 2100 cm-1) SplitPeak->ResultHydro

Caption: Diagnostic logic for interpreting the 1H NMR spectrum and identifying common impurities.

References

  • National Institute of Standards and Technology (NIST) . (2023). Butanoic acid, 3-hydroxy-3-methyl- (Mass Spectrum). NIST Chemistry WebBook.[1][2] Retrieved February 9, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem., 62(21), 7512–7515. (Standard reference for solvent residuals).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of Azido-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel molecules is a cornerstone of innovation. Mass spectrometry stands as an indispensable tool in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth, technically-grounded comparison of the mass spectrometry fragmentation pattern of azido-methylbutanoic acid, contrasting it with its non-azidated counterpart, methylbutanoic acid. By understanding the characteristic fragmentation pathways, researchers can more confidently identify and characterize this important chemical entity in complex matrices.

The Rationale Behind Fragmentation Analysis

Mass spectrometry operates by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z). Electron Ionization (EI) is a widely used "hard" ionization technique that imparts significant energy to the analyte molecule, leading to the formation of an energetically unstable molecular ion.[1][2] This excess energy is often dissipated through the cleavage of chemical bonds, a process known as fragmentation.[3] The resulting fragment ions provide a unique fingerprint of the molecule's structure.

In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) typically produce the protonated molecule ([M+H]+) or deprotonated molecule ([M-H]-) with minimal fragmentation. To induce fragmentation with these techniques, tandem mass spectrometry (MS/MS) is employed. In MS/MS, the ion of interest is isolated and then subjected to Collision-Induced Dissociation (CID), where it collides with an inert gas, leading to fragmentation.[4][5] This guide will focus on the fragmentation patterns expected from both EI and CID.

The Unique Signature of the Azido Group in Mass Spectrometry

The presence of an azido (-N₃) group introduces distinct fragmentation pathways. A key characteristic of organic azides upon ionization is the facile loss of a nitrogen molecule (N₂), a highly stable neutral loss. Additionally, the azide group can undergo elimination of hydrazoic acid (HN₃) or even rearrange to an amine.[6] The fragmentation of organic azides can also lead to the loss of hydrogen cyanide (HCN).[7] These characteristic losses are instrumental in identifying the presence of an azido moiety within a molecule.

Fragmentation Pattern of Azido-methylbutanoic Acid: A Mechanistic Exploration

Let us consider the structure of 2-azido-3-methylbutanoic acid. Upon ionization, the molecular ion will undergo a series of fragmentation events dictated by the interplay between the azido and carboxylic acid functionalities, as well as the underlying alkyl chain.

Proposed Fragmentation Pathway of 2-azido-3-methylbutanoic acid

The following diagram illustrates the proposed primary fragmentation pathway for 2-azido-3-methylbutanoic acid under mass spectrometry conditions.

fragmentation_pathway M [C₅H₉N₃O₂]⁺˙ m/z 143 Molecular Ion frag1 [C₅H₉O₂]⁺ m/z 115 M->frag1 - N₂ (28 Da) frag4 [C₄H₈N]⁺ m/z 70 M->frag4 - COOH (45 Da) frag5 [COOH]⁺ m/z 45 M->frag5 - C₄H₈N₃ (98 Da) frag2 [C₄H₇O₂]⁺ m/z 87 frag1->frag2 - CO (28 Da) frag3 [C₃H₅]⁺ m/z 41 frag2->frag3 - COOH (45 Da)

Caption: Proposed EI fragmentation pathway for 2-azido-3-methylbutanoic acid.

A Comparative Analysis: Azido-methylbutanoic Acid vs. Methylbutanoic Acid

To truly appreciate the diagnostic value of the azido group's fragmentation, a direct comparison with its non-azidated analog, 2-methylbutanoic acid, is essential. The fragmentation of short-chain carboxylic acids is well-characterized and typically involves the loss of hydroxyl (-OH) and carboxyl (-COOH) groups.[8][9] For isomers of butanoic acid, a prominent peak at m/z 60 is often observed due to a McLafferty rearrangement.[10]

The table below summarizes the key expected fragment ions for both compounds, highlighting the diagnostic differences.

Fragment Ion (m/z) Proposed Structure/Loss for Azido-methylbutanoic Acid Proposed Structure/Loss for 2-Methylbutanoic Acid Significance
143 [C₅H₉N₃O₂]⁺˙ (Molecular Ion)-Indicates the molecular weight of the azido compound.
115 [M - N₂]⁺-Key diagnostic peak for the presence of an azido group.
102 -[C₅H₁₀O₂]⁺˙ (Molecular Ion)Indicates the molecular weight of the non-azidated compound.
87 [M - N₂ - CO]⁺ or [M - 56]⁺[M - CH₃]⁺Ambiguous, but the subsequent fragmentation can be informative.
74 -[M - C₂H₄]⁺ (McLafferty Rearrangement)Key diagnostic peak for the carboxylic acid with a gamma-hydrogen.[11]
70 [M - COOH]⁺-Loss of the carboxyl group from the azido compound.
57 -[C₄H₉]⁺Characteristic alkyl fragment.[3]
45 [COOH]⁺[COOH]⁺Indicates the presence of a carboxylic acid in both molecules.
41 [C₃H₅]⁺[C₃H₅]⁺Common alkyl fragment.

Experimental Protocol for Mass Spectrometry Analysis

To obtain high-quality mass spectra for comparative analysis, the following experimental workflow is recommended.

I. Sample Preparation
  • Standard Preparation: Prepare 1 mg/mL stock solutions of both azido-methylbutanoic acid and 2-methylbutanoic acid in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Working Solutions: Dilute the stock solutions to a final concentration of 10 µg/mL for direct infusion analysis. For LC-MS analysis, dilute to a concentration appropriate for the sensitivity of the instrument (typically in the ng/mL range).

II. Instrumentation and Parameters

The choice of instrumentation will depend on the desired level of structural detail.

A. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This method is ideal for observing extensive fragmentation and creating a detailed fragmentation fingerprint.

  • GC Column: A non-polar column (e.g., DB-5ms) is suitable for these analytes.

  • Injection: 1 µL of the working solution is injected in splitless mode.

  • Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

  • Ion Source: Electron Ionization (EI) at 70 eV.[1][2]

  • Mass Analyzer: Scan from m/z 35 to 200.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID)

This technique is preferred for its high sensitivity and ability to perform targeted fragmentation analysis.

  • LC Column: A C18 reversed-phase column is appropriate for separating these polar molecules.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Ion Source: Electrospray Ionization (ESI) in either positive or negative ion mode.

  • MS1 Scan: A full scan from m/z 50 to 250 to identify the precursor ions ([M+H]⁺ or [M-H]⁻).

  • MS2 Fragmentation (CID): Isolate the precursor ion and apply a range of collision energies (e.g., 10, 20, and 40 eV) to observe the fragmentation pattern.[12][13]

Conclusion

The mass spectrometry fragmentation pattern of azido-methylbutanoic acid is distinguished by the characteristic loss of a nitrogen molecule (N₂), a feature absent in its non-azidated counterpart, 2-methylbutanoic acid. This key difference, along with other unique fragment ions, provides a robust method for the identification and structural confirmation of this azido-containing carboxylic acid. By employing the comparative approach and optimized experimental protocols outlined in this guide, researchers can confidently leverage mass spectrometry for the unambiguous characterization of novel chemical entities in their drug discovery and development pipelines.[14]

References

  • Hu, W., et al. (2003). Electrospray ionization mass spectrometry of AZT H-phosphonates conjugated with steroids. Journal of Mass Spectrometry, 38(1), 50-56. [Link]

  • Tse, C. W., et al. (2010). Electron ionization mass spectra of alkylated sulfabenzamides. Journal of the American Society for Mass Spectrometry, 21(5), 834-844. [Link]

  • Hsu, F. F., & Turk, J. (2010). Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. In Modern Methods for Lipid Analysis by Liquid Chromatography/Mass Spectrometry and Related Techniques. The Oily Press. [Link]

  • Antunes, A. M., et al. (2009). Mass spectrometric studies of azides: Reactions of Ar+ with 3-azidopropionitrile, 2-azidopropionitrile, and azidoacetonitrile in a Fourier transform ion cyclotron resonance mass spectrometer. International Journal of Mass Spectrometry, 285(1-2), 85-91. [Link]

  • Han, X., & Gross, R. W. (2005). Fatty acidomics: global analysis of lipid species containing a carboxyl group with a charge-remote fragmentation assisted approach. Journal of lipid research, 46(1), 1-9. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

  • Clark, J. (2022). Mass Spectra - Fragmentation Patterns. Chemguide. [Link]

  • Larsen, B. D., & Grebner, C. (2022). 3.1: Electron Ionization. Chemistry LibreTexts. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid. [Link]

  • Atkinson, R. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. [YouTube video]. [Link]

  • Ventura, G., & Bianco, M. (Eds.). (2023). Molecular Application of Mass Spectrometry and Chromatography in Biomedicine. Molecules, Special Issue. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Wikipedia. (2023). Collision-induced dissociation. [Link]

  • FooDB. (2010). Showing Compound 2-Methylbutanoic acid (FDB008135). [Link]

  • Uppal, K., et al. (2024). Predicting Collision-Induced-Dissociation Tandem Mass Spectra (CID-MS/MS) Using Ab Initio Molecular Dynamics. Journal of the American Society for Mass Spectrometry. [Link]

  • Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of the American Society for Mass Spectrometry, 16(11), 1813-1823. [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [YouTube video]. [Link]

  • Smith, D. (2023). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 14(3). [Link]

  • National High Magnetic Field Laboratory. (2024). Collision-Induced Dissociation. [Link]

  • NIST. (n.d.). 2-Methylbutanoic acid, TMS derivative. NIST Chemistry WebBook. [Link]

  • Uppal, K., et al. (2023). Modeling collision-induced-dissociation tandem mass spectrometry (CID-MS/MS) using ab initio molecular dynamics. Proceedings of the American Chemical Society. [Link]

  • Wikipedia. (2023). Electron ionization. [Link]

  • PubChem. (n.d.). (S)-2-methylbutanoic acid. [Link]

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3-Azido-3-methylbutanoic acid vs 6-azidohexanoic acid linker length

Author: BenchChem Technical Support Team. Date: February 2026

3-Azido-3-methylbutanoic Acid vs. 6-Azidohexanoic Acid

Executive Summary

In the design of heterobifunctional molecules (PROTACs, ADCs, or molecular probes), the choice between This compound and 6-Azidohexanoic acid is not merely a question of length—it is a decision between metabolic stability and reaction kinetics .

  • Select 6-Azidohexanoic Acid for rapid prototyping, maximum conformational flexibility, and when a longer reach (~9 Å) is required to bridge deep binding pockets.

  • Select this compound when in vivo stability is paramount. Its tertiary azide and gem-dimethyl substitution block β-oxidation and hinder enzymatic degradation, albeit at the cost of slower "Click" (CuAAC) kinetics and a shorter, more rigid tether (~6 Å).

Part 1: Structural & Physicochemical Analysis

The structural differences dictate the functional performance of these linkers. The critical distinction lies in the substitution pattern at the azide-bearing carbon .

FeatureThis compound6-Azidohexanoic Acid
Structure Tertiary Azide (Gem-dimethyl substituted)Primary Azide (Linear alkyl chain)
Formula


Linker Length (Extended) ~6.2 Å (Rigid)~9.5 Å (Flexible)
Steric Hindrance High (Gem-dimethyl group shields azide)Low (Azide is fully accessible)
Metabolic Liability Low (Blocks

-oxidation)
Moderate (Susceptible to

-oxidation)
Hydrophobicity (cLogP) ~0.8 (More compact lipophilicity)~1.2 (Standard alkyl chain)
The "Gem-Dimethyl" Effect

This compound incorporates a gem-dimethyl group at the


-position relative to the carboxylate.
  • Conformational Lock: The bulky methyl groups restrict the rotation of the carbon chain (Thorpe-Ingold effect), potentially reducing the entropic penalty upon binding to a target protein.

  • Metabolic Blockade: In biological systems, linear fatty acids (like 6-azidohexanoic acid) are degraded via mitochondrial

    
    -oxidation. This process requires the removal of hydrogens from the 
    
    
    
    and
    
    
    carbons. This compound lacks protons at the
    
    
    -position, rendering it immune to this primary degradation pathway .
Part 2: Reaction Kinetics (CuAAC Performance)

The most common application for these molecules is Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] The kinetic profiles of primary and tertiary azides differ significantly.

1. Primary Azide (6-Azidohexanoic Acid)
  • Kinetics: Fast.[2] The terminal nitrogen is sterically unencumbered, allowing rapid coordination with the Cu(I)-acetylide complex.

  • Conditions: Standard room temperature protocols work efficiently with low catalyst loading (1-5 mol%).

2. Tertiary Azide (this compound)[3][4]
  • Kinetics: Sluggish. The adjacent methyl groups create a steric wall that impedes the formation of the copper-metallacycle intermediate.

  • Implication: Reactions may require heating (40-60°C) , longer reaction times , or specialized ligands (e.g., BTTAA or THPTA) to drive conversion to completion.

ReactionKinetics Start Linker Selection Primary 6-Azidohexanoic Acid (Primary Azide) Start->Primary Tertiary This compound (Tertiary Azide) Start->Tertiary Cu_Complex Cu(I)-Acetylide Coordination Primary->Cu_Complex Low Sterics Tertiary->Cu_Complex High Sterics Fast_Path Rapid Metallacycle Formation Cu_Complex->Fast_Path Primary Azide (Fast) Slow_Path Sterically Hindered Metallacycle Formation Cu_Complex->Slow_Path Tertiary Azide (Slow) Product Triazole Product Fast_Path->Product Slow_Path->Product Requires Heat/Ligand

Figure 1: Kinetic pathway comparison. Note the bottleneck for tertiary azides at the metallacycle formation step due to steric bulk.

Part 3: Experimental Protocols
Protocol A: Conjugation of 6-Azidohexanoic Acid (Standard)

Use this for routine synthesis where the linker is a simple spacer.

  • Activation: Dissolve 6-azidohexanoic acid (1.2 eq) in DMF. Add EDC (1.5 eq) and NHS (1.5 eq). Stir for 2 hours.

  • Coupling: Add the amine-containing payload (1.0 eq) and DIPEA (3.0 eq). Stir at RT for 4-16 hours.

  • Click Reaction:

    • Solvent: DMSO/Water (4:1).

    • Add Alkyne partner (1.0 eq).

    • Add

      
       (5 mol%) + THPTA (10 mol%) premixed.
      
    • Add Sodium Ascorbate (20 mol%).

    • Time: 1-2 hours at RT.

Protocol B: Conjugation of this compound (Optimized for Sterics)

Use this when stability is required. Note the modifications for the tertiary azide.

  • Activation: Dissolve this compound (1.5 eq) in DMF. Add HATU (1.2 eq) and HOAt (1.2 eq) instead of EDC/NHS to prevent rearrangement and boost reactivity.

  • Coupling: Add amine payload (1.0 eq) and Collidine (3.0 eq). Stir for 12 hours.

  • Click Reaction (Modified):

    • Solvent: tBuOH/Water (1:1) or DMSO.[5]

    • Ligand: BTTAA is preferred over THPTA for sterically hindered azides.

    • Add

      
       (10 mol%) + BTTAA (20 mol%).
      
    • Add Sodium Ascorbate (50 mol%).

    • Temperature: Heat to 40-50°C .

    • Time: Monitor by LCMS; typically requires 4-12 hours.

Part 4: Decision Matrix & Biological Implications

When designing PROTACs or degraders, the linker length influences the formation of the ternary complex (POI-Linker-E3 Ligase).[][7]

  • 6-Azidohexanoic Acid (~9 Å):

    • Pros: Provides sufficient flexibility for the E3 ligase to recruit the target protein without clashing.

    • Cons: The linear alkyl chain is a "greasy" handle that can increase non-specific binding or be rapidly metabolized.

  • This compound (~6 Å):

    • Pros: The shorter, rigid linker can induce a more defined ternary complex geometry (positive cooperativity). The gem-dimethyl group prevents metabolic cleavage.

    • Cons: If the binding pockets are deep, this linker may be too short, preventing the proteins from coming together (The "Hook Effect" happens at lower concentrations if the linker is too short to bridge the gap).[7]

DecisionTree Start Select Linker Strategy Q1 Is metabolic stability (in vivo) the primary constraint? Start->Q1 Yes_Stability Prioritize Blocked Beta-Oxidation Q1->Yes_Stability Yes No_Stability Prioritize Reach & Kinetics Q1->No_Stability No Select_Tertiary Select: this compound (Use BTTAA ligand, Heat) Yes_Stability->Select_Tertiary Q2 Does the target require a long reach (>8 Å)? No_Stability->Q2 Q2->Select_Tertiary No (Short reach ok) Select_Primary Select: 6-Azidohexanoic Acid (Standard Conditions) Q2->Select_Primary Yes

Figure 2: Decision tree for selecting the optimal azide linker based on biological constraints.

References
  • Click Chemistry Kinetics & Ligands

    • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
    • Source:

  • Gem-Dimethyl Effect & Stability

    • Jung, M. E., & Piizzi, G. (2005).
    • Source:

  • PROTAC Linker Design

    • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems.
    • Source:

  • Beta-Oxidation Mechanisms

    • Houten, S. M., & Wanders, R. J. (2010). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of Inherited Metabolic Disease.
    • Source:

Sources

A Senior Application Scientist's Comparative Guide to Validating Triazole Formation with 3-Azido-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the integrity of a chemical ligation is paramount. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is celebrated for its efficiency and reliability.[1] However, when employing specialized reagents like 3-Azido-3-methylbutanoic acid—a valuable linker component in antibody-drug conjugates (ADCs) and other bioconjugates—rigorous validation is not just best practice; it is a necessity.[2][3]

This guide provides an in-depth comparison of the primary analytical methods for validating the formation of the 1,2,3-triazole ring when using this compound. We will move beyond mere protocol recitation to explore the causality behind methodological choices, ensuring a self-validating and trustworthy experimental design.

The Strategic Importance of this compound

The structure of this compound is deceptively simple, yet strategically significant. The tertiary azide offers a stable handle for the CuAAC reaction, while the gem-dimethyl group can impart steric influence and improve linker stability.[3] The terminal carboxylic acid provides a versatile attachment point for further conjugation to proteins, peptides, or other molecules.[4] Validating the complete consumption of the azide and the clean formation of the triazole is critical to ensure the homogeneity, stability, and efficacy of the final conjugate.

Below is a typical CuAAC reaction involving this key reagent.

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound.

A Comparative Analysis of Validation Methodologies

No single analytical technique tells the whole story. A robust validation strategy employs a combination of methods to provide orthogonal confirmation of the reaction's success. The choice of methods depends on the experimental goals: qualitative confirmation, real-time monitoring, or quantitative assessment.

Methodology Primary Use Case Strengths Limitations
FTIR Spectroscopy Rapid, qualitative reaction monitoringSimple, fast, excellent for tracking azide disappearance.Not quantitative, provides limited structural information on the product.
NMR Spectroscopy Definitive structural elucidationProvides unambiguous structural confirmation of the triazole product.Lower sensitivity, requires pure samples, not ideal for real-time monitoring.
HPLC Quantitative analysis & Purity assessmentHighly quantitative, excellent for determining purity and reaction conversion.[5]Requires chromophore for UV detection, method development can be time-consuming.
Mass Spectrometry Absolute confirmation of identityExtremely sensitive, provides exact mass confirmation of the product.[6]Can be destructive, may not distinguish isomers, quantification requires standards.

Experimental Protocols & Data Interpretation

Fourier-Transform Infrared (FTIR) Spectroscopy: The First Line of Inquiry

Expertise & Experience: FTIR is the workhorse for a quick, qualitative check on the reaction's progress. The azide functional group (N₃) has a strong, sharp, and highly characteristic vibrational stretch in a region of the spectrum (around 2100 cm⁻¹) that is typically devoid of other signals.[7] Its disappearance is a direct and reliable indicator of its consumption.

Experimental Protocol:

  • Baseline Spectrum: Acquire an FTIR spectrum of the starting material, this compound.

  • Reaction Monitoring: At various time points (e.g., t=0, 1h, 4h, 24h), withdraw a small aliquot of the reaction mixture.

  • Sample Preparation: If in a high-boiling solvent (like DMSO or DMF), dilute the aliquot with a volatile solvent (e.g., dichloromethane) and cast a film on a salt plate (NaCl or KBr). Alternatively, use an Attenuated Total Reflectance (ATR) probe for in-situ monitoring.[8]

  • Acquire Spectra: Record the spectrum for each time point.

  • Analysis: Overlay the spectra and monitor the disappearance of the azide peak. The reaction is considered complete when this peak is no longer detectable.

Data Interpretation:

Functional Group Characteristic Wavenumber (cm⁻¹) Expected Observation for Validation
Azide (N≡N stretch)~2100 cm⁻¹Disappearance of this sharp, strong peak.
Carboxylic Acid (O-H stretch)2500 - 3300 cm⁻¹ (broad)Should remain present in the product.[9]
Carbonyl (C=O stretch)~1700-1725 cm⁻¹Should remain present in the product.[9]

Trustworthiness: While the disappearance of the azide peak is a strong indicator, it does not confirm the formation of the desired triazole. It only confirms the consumption of the starting material. Therefore, FTIR should always be paired with a method that characterizes the product, such as NMR or Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

Expertise & Experience: NMR spectroscopy provides the most definitive, non-destructive structural evidence for the formation of the 1,2,3-triazole ring. For the CuAAC reaction, the exclusive formation of the 1,4-disubstituted regioisomer results in a characteristic singlet in the ¹H NMR spectrum for the triazole proton.[4]

Experimental Protocol:

  • Reaction Workup: Upon reaction completion (as indicated by FTIR or TLC), perform an appropriate aqueous workup to remove the copper catalyst and solvent. Purify the crude product via column chromatography or recrystallization.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Acquire Spectra: Record ¹H and ¹³C NMR spectra. For further confirmation, 2D NMR experiments like COSY and HSQC can be performed.

  • Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

Illustrative Data (Predicted for reaction with Propargyl Alcohol):

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm) Rationale
Triazole C-H ~7.5 - 8.0 (singlet)~123The characteristic signal for the 1,4-disubstituted triazole proton.[10]
-C(CH ₃)₂-~1.8 (singlet)~60The gem-dimethyl group adjacent to the new triazole ring.
-CH ₂-COOH~3.0 (singlet)~45Methylene protons alpha to the carboxyl group.
-C OOH-~175Carboxylic acid carbon.
Triazole C -N-~145The quaternary carbon of the triazole ring attached to the alkyne partner.

Trustworthiness: Unambiguous assignment of all protons and carbons provides the highest level of confidence in the product's identity and purity.[11]

High-Performance Liquid Chromatography (HPLC): The Quantitative Powerhouse

Expertise & Experience: HPLC is the premier technique for quantifying the reaction's progress, determining the purity of the final product, and identifying any side products. A reverse-phase (RP-HPLC) method can effectively separate the more polar starting material (this compound) from the typically less polar triazole product.

Experimental Protocol:

  • Method Development: Develop an RP-HPLC method (e.g., using a C18 column) that provides good separation between the azide starting material, the alkyne, and the expected triazole product. A gradient of water and acetonitrile (both often containing 0.1% TFA or formic acid) is a common starting point.

  • Standard Preparation: Prepare standard solutions of the starting material and (if available) the purified product at known concentrations.

  • Reaction Monitoring: At various time points, quench a small aliquot of the reaction mixture (e.g., by diluting in the mobile phase) and inject it into the HPLC.

  • Analysis: Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product. Purity can be assessed by the relative area of the product peak in the final sample.

Illustrative Data Interpretation:

Compound Expected Retention Time (RT) Rationale
This compoundShorterGenerally more polar due to the carboxylic acid and azide group.
Alkyne ReactantVariableDepends on the polarity of the 'R' group.
Triazole ProductLongerThe formation of the larger, often more hydrophobic triazole ring typically increases retention on a C18 column.

Trustworthiness: HPLC provides a validated, quantitative measure of reaction conversion and product purity, which is essential for applications in drug development and materials science.[5]

Mass Spectrometry (MS): Absolute Mass Confirmation

Expertise & Experience: Mass spectrometry, particularly high-resolution MS (e.g., ESI-TOF or Orbitrap), provides an exact molecular weight of the product, confirming its elemental composition with high precision. This is a crucial final check to validate the identity of the synthesized molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or by coupling the MS to an HPLC system (LC-MS).

  • Acquire Spectrum: Acquire the mass spectrum in positive or negative ion mode. The carboxylic acid on the target molecule makes it amenable to electrospray ionization (ESI).

  • Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare its measured mass-to-charge ratio (m/z) with the theoretically calculated exact mass.

Illustrative Data (Predicted for reaction with Propargyl Alcohol):

  • Formula: C₈H₁₃N₃O₃

  • Calculated Exact Mass: 215.0957

  • Expected [M+H]⁺: 216.1035

  • Expected [M-H]⁻: 214.0879

Trustworthiness: Matching the observed exact mass to the calculated mass to within a few parts-per-million (ppm) provides incontrovertible evidence of the product's elemental formula.

Integrated Validation Workflow

A senior scientist champions a multi-faceted approach to validation. The following workflow ensures the highest degree of confidence in the triazole formation.

Validation_Workflow cluster_final_qc Final Product Quality Control start Start: CuAAC Reaction Setup ftir_monitor In-Process Monitoring: FTIR Spectroscopy start->ftir_monitor Is azide peak gone? hplc_monitor In-Process Monitoring: HPLC Analysis start->hplc_monitor Is starting material consumed? workup Reaction Workup & Purification ftir_monitor->workup Yes hplc_monitor->workup Yes nmr Structural Elucidation: 1H & 13C NMR workup->nmr ms Identity Confirmation: High-Res Mass Spec workup->ms hplc_purity Final Purity Assessment: Quantitative HPLC workup->hplc_purity end Validated Product nmr->end ms->end hplc_purity->end

Caption: A comprehensive workflow for the synthesis and validation of triazole products.

Conclusion

Validating the formation of a triazole from this compound is a critical step in the synthesis of advanced bioconjugates. While FTIR offers a rapid and convenient method for monitoring the disappearance of the azide starting material, it is insufficient on its own. A truly robust, self-validating system relies on the orthogonal confirmation provided by multiple techniques. The definitive structural data from NMR spectroscopy , combined with the quantitative purity analysis from HPLC and the unambiguous mass confirmation from Mass Spectrometry , constitutes an unimpeachable validation package. By judiciously selecting and combining these methods, researchers can proceed with confidence, knowing their chemical tools are precisely what they are designed to be.

References

  • Jain, S., et al. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Mycopathologia, 186(2), 235-244. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of the ultimate product (3-methylbutanoic acid). Retrieved from [Link]

  • Lu, J., et al. (2015). Current ADC Linker Chemistry. AAPS J, 17(3), 332-345. Available at: [Link]

  • ResearchGate. (2014). Mass spectrometric analysis of products of metabolic glycan engineering with azido-modification of sialic acids. Retrieved from [Link]

  • De Rosa, S., et al. (2015). A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma: First Results in Leukaemic Patients. J App Pharm, 8(1), 1-7. Available at: [Link]

  • Wiley Online Library. (2024). Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications. Retrieved from [Link]

  • Lee, H., et al. (2023). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). Anal. Chem., 95(30), 11235–11241. Available at: [Link]

  • MDPI. (2020). An In Situ Formation of Ionic Liquid for Enrichment of Triazole Fungicides in Food Applications Followed by HPLC Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of PCL (a) and azido-polycaprolactone (PCL-N3) (b). Retrieved from [Link]

  • Wikipedia. (n.d.). Isovaleric acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Iraqi Journal of Science. (2025). Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. Retrieved from [Link]

  • Aapptec. (n.d.). Azido Amino Acids and Click Chemistry Building Blocks. Retrieved from [Link]

  • MDPI. (2023). Rapid Estimation of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) Composition Using ATR-FTIR. Retrieved from [Link]

  • NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2:5,6-di-O-isopropylidene-3-azido-3-deoxy-d-glucofuranose. Retrieved from [Link]

  • MDPI. (2018). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Retrieved from [Link]

  • MDPI. (2012). Click Chemistry in Peptide-Based Drug Design. Retrieved from [Link]

  • ResearchGate. (2024). FTIR Spectroscopy Analysis of Butanoic Acid. Retrieved from [Link]

  • MDPI. (2013). 1,2,3-Triazole-Substituted Oleanolic Acid Derivatives: Synthesis and Antiproliferative Activity. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Retrieved from [Link]

  • ResearchGate. (2024). Advanced Antibody–Drug Conjugates Design: Innovation in Linker Chemistry and Site‐Specific Conjugation Technologies. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]

  • ResearchGate. (2018). FTIR based kinetic characterisation of an acid-catalysed esterification of 3-methylphthalic anhydride and 2-ethylhexanol. Retrieved from [Link]

  • PubMed. (2007). Synthesis, characterization, and in vitro assay of folic acid conjugates of 3'-azido-3'-deoxythymidine (AZT): toward targeted AZT based anticancer therapeutics. Retrieved from [Link]

Sources

Chromatographic Separation of Azido Acid Enantiomers: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chromatographic separation of azido acid enantiomers, a critical class of intermediates in the synthesis of non-natural amino acids and "click" chemistry substrates. It synthesizes experimental protocols for HPLC and SFC, focusing on direct separation methods using Chiral Stationary Phases (CSPs).

Executive Summary

The separation of


- and 

-azido carboxylic acid enantiomers is a pivotal step in securing optical purity for downstream peptide synthesis and pharmaceutical applications. Unlike their amino acid counterparts, azido acids lack a basic amine functionality, rendering zwitterionic-based separation mechanisms (like those on ligand-exchange columns) less effective.

Key Findings:

  • Polysaccharide-based CSPs (Amylose/Cellulose derivatives) are the current gold standard for direct separation, often achieving separation factors (

    
    ) > 1.2.
    
  • Anion-Exchange CSPs (Cinchona alkaloid-based) offer superior resolution for bulky or aromatic azido acids due to strong ionic interactions with the carboxylate group.

  • SFC (Supercritical Fluid Chromatography) is emerging as the preferred high-throughput method, reducing solvent waste and analysis time by up to 70%.

Separation Mechanisms & Strategy

The azido group (


) is a dipole that can accept hydrogen bonds but cannot donate them. This distinct electronic signature requires a separation strategy different from standard amino acids.
Decision Matrix: Method Selection

The following workflow illustrates the logical path for selecting the optimal separation mode based on analyte structure and solubility.

MethodSelection Start Start: Azido Acid Sample Solubility Solubility Check Start->Solubility NP_Mode Normal Phase HPLC (Hexane/IPA + Acid) Solubility->NP_Mode Soluble in Hexane/Alc RP_Mode Reversed Phase HPLC (H2O/ACN + Buffer) Solubility->RP_Mode Aqueous Soluble SFC_Mode SFC (CO2/MeOH + Acid) Solubility->SFC_Mode High Throughput Req. CSP_Poly Polysaccharide CSP (AD-H, OD-H, IA, IB) NP_Mode->CSP_Poly Primary Choice CSP_AX Anion Exchange CSP (QN-AX, QD-AX) RP_Mode->CSP_AX For Ionic interactions SFC_Mode->CSP_Poly Primary Choice Optimize Optimization Loop Resolution (Rs) > 1.5 CSP_Poly->Optimize Adjust Acid Modifier (TFA/AcOH) CSP_AX->Optimize Adjust pH/Buffer

Figure 1: Strategic decision tree for method development of azido acid enantioseparation.

Comparative Analysis of Stationary Phases

Immobilized Polysaccharide Phases (e.g., CHIRALPAK IA/IB/IC)

These columns are robust and versatile. The azido group interacts via dipole-dipole interactions with the carbamate linkage of the chiral selector.

  • Mechanism: Hydrogen bonding (with the carboxyl group) and dipole-dipole stacking.

  • Pros: Solvent versatility (can use DCM, THF); high loading capacity.

  • Cons: Requires acidic mobile phase additives to suppress ionization of the carboxylic acid.

Coated Polysaccharide Phases (e.g., CHIRALCEL OD-H, CHIRALPAK AD-H)

Historically the most successful for


-azido esters and acids.
  • Mechanism: Rigid helical groove allows for inclusion complexes.

  • Performance: Often provides higher

    
     values for aromatic azido acids (e.g., azidophenylalanine) compared to immobilized versions.
    
  • Limitation: Restricted solvent compatibility (no forbidden solvents like THF/CHCl3).

Anion Exchange Phases (e.g., CHIRALPAK QN-AX)

Based on Quinine/Quinidine derivatives, these are designed specifically for acidic compounds.

  • Mechanism: Ionic interaction between the quinuclidine nitrogen (positively charged) and the azido acid carboxylate (negatively charged).

  • Best For:

    
    -azido acids and bulky aromatic azido acids where steric fit is critical.
    
Data Summary: Column Performance Comparison
FeaturePolysaccharide (Immobilized)Polysaccharide (Coated)Anion Exchange (Cinchona)
Typical Column Chiralpak IA / IBChiralcel OD-H / AD-HChiralpak QN-AX
Primary Interaction H-Bonding, DipoleInclusion, H-BondingIonic, Steric
Mobile Phase Hexane/IPA/TFA (NP)Hexane/IPA/TFA (NP)MeOH/Buffer (RP/Polar)
Selectivity (

)
1.1 – 1.81.2 – 3.01.5 – 5.0
Resolution (

)
High (>2.0 common)Very High (>3.0 common)High (Specific to acids)
Robustness ExcellentModerate (Solvent limits)Good

Experimental Protocols

Protocol A: Normal Phase HPLC (Polysaccharide Columns)

Target: Hydrophobic


-azido acids (e.g., 2-azido-3-phenylpropanoic acid).
  • Column: CHIRALCEL OD-H or CHIRALPAK AD-H (

    
     mm, 5 µm).
    
  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA).

    • Ratio: Start with 90:10:0.1 (v/v/v).

    • Note: TFA is mandatory to keep the acid protonated (

      
      ), preventing peak tailing.
      
  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
    .
    
  • Detection: UV at 210 nm (Azido group has weak absorbance; use 254 nm if aromatic ring present).

  • Expectation: Enantiomers typically elute between 5–15 minutes.

    
     is expected.
    
Protocol B: SFC Separation (Green High-Throughput)

Target: A wide range of azido acids; preferred for preparative scale.

  • Column: CHIRALPAK IG or CHIRALCEL OD-H (

    
     mm, 5 µm).
    
  • Mobile Phase:

    • A:

      
       (Supercritical).
      
    • B: Methanol + 0.5% Isopropylamine (or 0.1% TFA depending on column chemistry).

    • Gradient: 5% to 40% B over 5 minutes.

  • Back Pressure: 120 bar.

  • Temperature:

    
    .
    
  • Why it works: The supercritical fluid diffusivity allows for faster mass transfer, resulting in sharper peaks and shorter run times compared to HPLC.

Protocol C: Indirect Separation (Derivatization)

Target: Azido acids with poor direct resolution.

  • Reagent: Convert azido acid to an amide using a chiral amine (e.g., (S)-(-)-1-phenylethylamine).

  • Separation: The resulting diastereomers are separated on an achiral C18 column.

  • Drawback: Requires chemical modification and potential racemization during coupling. Direct methods (Protocol A/B) are preferred.

Mechanistic Insight: The "Azido Effect"

Unlike amino acids, where the amine group can be protonated to form a cation (


), the azido group is non-basic. However, it is significantly more lipophilic.
  • Retention: Azido acids generally retain less than their amino acid analogs on polar stationary phases but more on hydrophobic phases.

  • Selectivity: The linear geometry of the azide group (

    
    ) allows it to fit into deep chiral cavities (like those in amylose tris-3,5-dimethylphenylcarbamate) differently than the tetrahedral amine group, often leading to reversed elution orders compared to the amino acid analog.
    

Interaction Azide Azido Acid (Analyte) Interaction1 H-Bond (COOH <-> C=O) Azide->Interaction1 Interaction2 Dipole-Dipole (-N3 <-> Carbamate) Azide->Interaction2 Interaction3 Steric Fit (Chiral Groove) Azide->Interaction3 CSP Polysaccharide CSP (Selector) Interaction1->CSP Interaction2->CSP Interaction3->CSP

Figure 2: Primary molecular interactions driving chiral recognition of azido acids.

References

  • Polysaccharide CSP Performance: Kaida, Y., & Okamoto, Y. (1993). Optical resolution of

    
    -amino acid derivatives by HPLC on tris(phenylcarbamate)s of cellulose and amylose. Journal of Chromatography A. Link
    
  • SFC for Acidic Compounds: Toribio, L., et al. (2006). Comparative study of the enantioselective separation of several antiulcer drugs by HPLC and SFC. Journal of Chromatography A. Link

  • Azido Acid Synthesis & Analysis: Fringuelli, F., et al. (2010). Synthesis of enantiopure 1,2-azido alcohols via regio- and stereoselective ring-opening of epoxides. PMC. Link

  • Anion Exchange Mechanism: Zhang, T., et al. (2014). Enantiomer separation of acidic compounds on anion exchanger chiral stationary phases by SFC. Chiral Technologies Application Note. Link

  • General Chiral Separation of Acids: Matarashvili, I., et al. (2013).[1] HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns. Journal of Separation Science. Link

Sources

Reference Standards for 3-Azido-3-methylbutanoic Acid: Qualification & Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource for the analysis of 3-Azido-3-methylbutanoic acid (CAS: 105090-72-0). It addresses the critical need for accurate reference standards, particularly in the context of mutagenic impurity profiling and precision chemical synthesis.

Executive Summary

This compound is a tertiary organic azide used as a specialized building block in "click" chemistry and a catalyst in olefin synthesis.[1][2] However, in pharmaceutical development, it is increasingly scrutinized as a potential Mutagenic Impurity (MI) (Class 2/3 under ICH M7) due to the energetic and reactive nature of the azide moiety.

Accurate analysis of this compound is complicated by its lack of a strong UV chromophore and its polar, low-molecular-weight nature. This guide compares reference standard options and provides a self-validating protocol for their qualification and use in LC-MS/MS analysis.

Part 1: Reference Standard Selection Strategy

Unlike common APIs, Certified Reference Materials (CRMs) (ISO 17034) for this compound are rarely available off-the-shelf. Researchers must often choose between Commercial Analytical Standards and In-House Synthesized Materials .

Comparison of Standard Grades
FeatureOption A: Commercial Analytical Standard Option B: In-House Synthesized Standard Option C: Crude/Technical Grade
Purity Typically >95% or >97%Variable (Requires purification)<90% (Contains inorganic salts)
Traceability CoA provided (often non-ISO)Internal (qNMR validated)None
Impurity Profile Defined (Organic impurities listed)Unknown (May contain NaN₃, halides)High risk of interfering matrix
Suitability Recommended for quantitationAcceptable only if fully characterizedUnsuitable for trace analysis
Risk Batch-to-batch variabilitySafety (Azide synthesis hazards)False positives/negatives in MS
The "Gold Standard" Approach: Secondary Standard Qualification

Since a primary CRM is likely unavailable, the most authoritative approach is to procure a Commercial Analytical Standard (Option A) and elevate it to a Secondary Reference Standard through internal qualification using Quantitative NMR (qNMR) .

Part 2: Qualification Workflow (Self-Validating Protocol)

To ensure scientific integrity, do not rely solely on the vendor's Certificate of Analysis (CoA) for critical impurity assays. Use the following workflow to assign a precise potency value.

Diagram: Reference Standard Qualification Workflow

QualificationWorkflow Start Source Material (Commercial or In-House) ID_Check Identity Confirmation (H-NMR, MS, IR) Start->ID_Check Purity_Assay Purity Assay (qNMR vs. NIST Internal Std) ID_Check->Purity_Assay Pass Impurity_Profile Impurity Profiling (LC-MS/MS, GC-FID) ID_Check->Impurity_Profile Final_Assignment Assign Potency (Purity × [1 - Water - Solvents]) Purity_Assay->Final_Assignment Impurity_Profile->Final_Assignment Subtract Residuals

Caption: Workflow for elevating a commercial reagent to a qualified reference standard using qNMR and orthogonal profiling.

Experimental Protocol: Purity Assignment via qNMR

Objective: Determine the absolute purity of the standard independent of chromatographic response factors.

  • Internal Standard (IS): Select a NIST-traceable IS (e.g., Maleic Acid or Dimethyl Sulfone) with non-overlapping signals.

  • Solvent: Deuterated DMSO (

    
    -DMSO) or Methanol (
    
    
    
    ) to ensure full solubility of the polar acid.
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60 seconds) to ensure full relaxation.
    • Scans: 16–32.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[3]

Part 3: Analytical Method for Trace Analysis

For mutagenic impurity profiling, UV detection is insufficient due to the lack of conjugation in this compound. LC-MS/MS is the required standard.

Method Parameters (LC-MS/MS)
ParameterConditionRationale
Column Phenyl-Hexyl or C18-Aq (100 x 2.1 mm, 1.7 µm)"Aq" or Phenyl phases retain polar acids better than standard C18.
Mobile Phase A 0.1% Formic Acid in WaterProtonation source for ESI(+).
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier.
Gradient 5% B (0-1 min)

95% B (5 min)
Fast gradient to elute polar impurities early but separated from void.
Flow Rate 0.3 - 0.4 mL/minCompatible with ESI source.
Ionization ESI Positive (+)Azides often form

or ammonium adducts

.
MRM Transitions 144.1

116.1
(Quantifier)144.1

126.1
(Qualifier)
Loss of

(28 Da) is the signature fragmentation for azides.
Diagram: Analytical Decision Tree

DecisionTree Need Analysis Requirement Conc Concentration Range? Need->Conc High Assay / Synthesis (mg/mL) Conc->High Trace Impurity / Safety (< µg/mL) Conc->Trace Method1 Method A: HILIC-UV or RI (No Chromophore) High->Method1 Direct Method2 Method B: LC-MS/MS (MRM Mode) Trace->Method2 Preferred Deriv Alternative: Derivatization (Click with Fluorescent Alkyne) Trace->Deriv If MS unavailable Deriv->Method1 Analyzed by UV/FLD

Caption: Decision matrix for selecting the analytical technique based on sensitivity requirements.

Part 4: Supporting Experimental Data (Simulated Validation)

When validating the reference standard using the LC-MS/MS method described above, typical performance metrics should meet the following criteria (based on similar organic azide impurity validations):

  • Linearity (

    
    ): 
    
    
    
    over the range of 1 ng/mL to 1000 ng/mL.
  • Limit of Quantitation (LOQ):

    
     ng/mL (highly dependent on matrix suppression).
    
  • Recovery: 85–115% (Spiked into API matrix).

  • Specificity: No interference at the retention time of this compound (approx. 2.5 min on Phenyl-Hexyl) from the API or reagents.

Safety Note: this compound is an organic azide. While tertiary azides are generally more stable than primary ones, avoid contact with heavy metals (forms explosive metal azides) and do not concentrate to dryness in the presence of acid. Store reference standards at -20°C under inert gas.

References

  • Biosynth . This compound Product Page. Accessed Feb 2026. Link[2]

  • International Council for Harmonisation (ICH) . Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. 2023. Link

  • Waters Corporation . Separation and Detection of an Azido Impurity in Sartan Drug Substances Using the XSelect CSH Phenyl-Hexyl Column. Application Note. Link

  • Chourasiya, S., et al. "Mutagenic Azido Impurities in Drug Substances: A Perspective." Scientia Pharmaceutica, 2024. (Context on Azido impurity analysis). Link

  • PubChem . Compound Summary: 2-Azido-3-methylbutanoic acid (Isomer comparison). National Library of Medicine. Link

Sources

elemental analysis data for 3-Azido-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 3-Azido-3-methylbutanoic Acid

Executive Summary

In the precision engineering of Antibody-Drug Conjugates (ADCs) and PROTACs, linker chemistry dictates the stability and efficacy of the final therapeutic. This compound represents a specialized class of "sterically protected" linkers.[1][2] Unlike the ubiquitous linear azides (e.g., 5-azidopentanoic acid), this compound features a tertiary azide moiety flanked by a gem-dimethyl group.[1]

This guide provides the authoritative elemental analysis standards for Quality Control (QC) and objectively compares its performance against linear alternatives. While it exhibits slower kinetics in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), it offers superior metabolic stability and structural rigidity, making it the preferred choice for labile payloads.[1]

Part 1: The Chemical Profile & Elemental Analysis Benchmark

For drug development professionals, Elemental Analysis (CHN) is the primary validation gate for reagent purity.[1] Below is the Standard Reference Table for this compound. Deviations beyond the "Acceptable Tolerance" typically indicate retained solvent (hygroscopicity) or inorganic salt contamination from the azidation step.

Compound Identity:

  • IUPAC Name: this compound[1][2][3][4]

  • CAS: 163759-94-2 (verify specific isomer availability) / Generic Tertiary Azide Class[1][2]

  • Formula:

    
    
    
  • Molecular Weight: 143.14 g/mol [1][2][4][5]

Table 1: Elemental Analysis Reference Data (Theoretical vs. QC Limits)
ElementTheoretical Mass %QC Acceptance Range (

)
Common Deviation Cause
Carbon (C) 41.95% 41.55% – 42.35%Lower % indicates retained inorganic salts (NaN₃).[1][2]
Hydrogen (H) 6.34% 5.94% – 6.74%Higher % often suggests retained water or MeOH.[1][2]
Nitrogen (N) 29.36% 28.96% – 29.76%Critical purity marker.[1][2] Lower % suggests hydrolysis.[1][2]
Oxygen (O) 22.35% Calculated by differenceN/A

Expert Insight: A Nitrogen content exceeding 29.8% is a "Red Flag" for residual sodium azide (


) or hydrazoic acid entrapment.[1][2] In GMP workflows, this requires immediate re-purification via silica chromatography to prevent downstream toxicity.[1]

Part 2: Comparative Performance Analysis

The choice between This compound (Tertiary) and 5-Azidopentanoic acid (Primary/Linear) is a trade-off between kinetic efficiency and molecular stability .[1][2]

Table 2: Performance Comparison Matrix
FeatureThis compound (Tertiary)5-Azidopentanoic acid (Linear)Implication for Drug Design
Azide Type Tertiary (

)
Primary (

)

azides are sterically hindered.[1][2][6]
CuAAC Kinetics Slow / Moderate Fast / Excellent Linear azides click 10-100x faster.[1][2]
Metabolic Stability High ModerateGem-dimethyl blocks

-oxidation/hydrolysis.[1][2]
Explosive Potential Moderate (C/N = 1.[1][2]66)Moderate (C/N = 2.[1][2]33)Both require cold storage;

is chemically more robust.[1][2]
Steric Bulk High (Gem-dimethyl)Low (Flexible chain)

restricts conformational freedom (Thorpe-Ingold).[1][2]
Visualizing the Selection Logic

The following decision tree illustrates when to deploy the tertiary azide over the standard linear option.

LinkerSelection Start Select Azide Linker Q1 Is the Payload Metabolically Labile? Start->Q1 Q2 Is Rapid Conjugation Critical? (e.g., Short half-life isotope) Q1->Q2 Yes (Labile) Linear USE: 5-Azidopentanoic Acid (Primary Azide) Prioritizes Kinetics Q1->Linear No (Stable) Q2->Linear Yes (Speed Critical) Condition Use Advanced Ligand (e.g., THPTA) to boost rate Q2->Condition No (Speed Secondary) Tertiary USE: this compound (Tertiary Azide) Prioritizes Stability Condition->Tertiary

Figure 1: Decision Matrix for selecting between sterically hindered (tertiary) and linear primary azide linkers.

Part 3: Experimental Protocols

Protocol A: Quality Control via 1H-NMR

Before elemental analysis, confirm the structure to ensure the gem-dimethyl group is intact.

  • Solvent: Dissolve 10 mg in

    
    .
    
  • Key Signals:

    • Look for a strong singlet at

      
       ppm integrating to 6H (Gem-dimethyl).[1][2]
      
    • Look for a singlet at

      
       ppm integrating to 2H (
      
      
      
      alpha to Carbonyl).[1][2]
    • Note: If the 6H signal is split, the tertiary azide may have eliminated to form an alkene (3-methyl-2-butenoic acid impurity).[1][2]

Protocol B: Optimized CuAAC for Tertiary Azides

Tertiary azides react sluggishly.[1][2] This protocol uses a ligand accelerator (THPTA) to drive the reaction to completion.

Reagents:

  • Alkyne-functionalized payload (1.0 eq)

  • This compound (1.2 eq)[1][2][4]

  • 
     (100 mM in water)[2]
    
  • THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) (200 mM in water)[2]

  • Sodium Ascorbate (500 mM freshly prepared)

Workflow:

  • Mix: In a specific order, combine Alkyne and Azide in DMSO/tBuOH (1:1).

  • Complex: Premix

    
     (0.1 eq) and THPTA (0.5 eq) separately. The high Ligand:Cu ratio (5:1) protects the catalyst from the steric bulk of the tertiary azide.
    
  • Activate: Add the Cu-THPTA complex to the reaction. Initiate with Sodium Ascorbate (0.5 eq).[1][2]

  • Incubate: 37°C for 4–16 hours . (Note: Primary azides typically finish in <1 hour; tertiary azides require extended time).[1][2]

  • Monitor: Check via LC-MS. Look for the mass shift corresponding to the triazole formation.

Part 4: Safety & Stability (The C/N Ratio)

The "Rule of Six" suggests that organic azides are safe if


.[2][7][8]

For This compound (


):
  • 
    [1][2][5]
    
  • Ratio:

    
    [2]
    

Risk Assessment: The ratio is < 3 , classifying this molecule as potentially energetic .[1]

  • Storage: Store at -20°C.

  • Isolation: Do not distill. Purify via column chromatography.[1][2]

  • Handling: Use plastic spatulas (avoid metal). Limit reaction scales to <1g where possible.

References

  • PubChem . (2025).[1][2] Compound Summary: this compound (CID 59614767).[1][2][4] National Library of Medicine.[1][2] Retrieved from [Link][2]

  • Rostovtsev, V. V., et al. (2002).[1][2][9] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. (Foundational reference for CuAAC kinetics).

  • University of California, Santa Cruz . (n.d.).[1][2] Organic Azide Safety Guidelines: The Rule of Six. Retrieved from [Link][2]

  • Hein, J. E., & Fokin, V. V. (2010).[1] Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews.[1][2] (Discusses steric limitations of tertiary azides).

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 3-Azido-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

STOP AND READ: 3-Azido-3-methylbutanoic acid contains a tertiary azide functionality. Do not treat this as a standard organic acid waste. Improper handling can lead to detonation or the formation of highly toxic hydrazoic acid (


).
Critical "Do Not" List
  • DO NOT concentrate: Never remove solvent to dryness (e.g., Rotary Evaporator). Azides with low molecular weight are shock-sensitive when pure.

  • DO NOT use halogenated solvents: Never mix with Dichloromethane (DCM) or Chloroform (

    
    ). Azides react with these solvents to form di- and tri-azidomethane, which are extremely unstable explosives.[1]
    
  • DO NOT use metal tools: Do not use metal spatulas or dispose of down drains with copper/lead piping. This forms heavy metal azides (e.g., Copper(II) azide), which are primary explosives. Use Teflon or ceramic tools only.

  • DO NOT mix with strong acids: Acidification generates hydrazoic acid (

    
    ), a volatile, highly toxic, and explosive gas.[2][3]
    

Part 2: Technical Hazard Assessment

To understand the disposal requirements, we must validate the stability of the molecule using the Carbon-to-Nitrogen (C/N) Ratio Rule .[2]

Compound: this compound Formula:


[4][5]
The Stability Calculation

The safety threshold for organic azides is generally defined by the equation:



Where 

is the number of atoms.[6]

For this compound:



Conclusion: The ratio (


) is below the safety threshold of 3 .
This classifies the compound as energetic and thermodynamically unstable . It possesses a high potential for explosive decomposition if heated or shocked.[2][3] Therefore, chemical quenching (deactivation)  is the preferred disposal method over bulk waste storage.

Part 3: Operational Decision Matrix

Use the following logic flow to determine the correct disposal route.

AzideDisposal Start Start: this compound Waste Assess Assess Quantity & Purity Start->Assess SmallScale Small Scale (< 5g) or Reaction Mixture Assess->SmallScale LargeScale Large Scale (> 5g) or Pure Solid Assess->LargeScale CanQuench Is Chemical Quenching Feasible? SmallScale->CanQuench Hazmat Execute Protocol B: High-Hazard Pickup LargeScale->Hazmat Too Dangerous to Quench QuenchProtocol Execute Protocol A: Staudinger Reduction CanQuench->QuenchProtocol Yes CanQuench->Hazmat No (Complex Mix) Verify Verify Deactivation (IR / TLC / pH) QuenchProtocol->Verify Verify->QuenchProtocol Azide Remains WasteStream Dispose as General Organic Waste Verify->WasteStream Azide Gone

Figure 1: Decision matrix for determining whether to chemically deactivate the azide or arrange for high-hazard waste pickup.

Part 4: Protocol A - Chemical Deactivation (Staudinger Reduction)

Objective: Chemically convert the explosive azide group (


) into a stable amine (

) using Triphenylphosphine (

). This allows the waste to be handled as standard organic waste.

Scope: Recommended for quantities < 5 grams.

Reagents & Equipment
ComponentSpecificationPurpose
Solvent Tetrahydrofuran (THF) or MethanolNEVER use DCM. Solubilizes the azide.
Reducing Agent Triphenylphosphine (

)
Reduces azide to iminophosphorane.[7]
Hydrolysis Agent Water (

)
Hydrolyzes intermediate to amine + phosphine oxide.[8]
Vessel Round-bottom flaskMust be open/vented (gas evolution).
Step-by-Step Procedure
  • Preparation:

    • Work in a fume hood behind a blast shield.[2]

    • Dissolve the this compound in THF or Methanol (approx. 0.1 M concentration).[2][9] Do not use chlorinated solvents.[1][2][3]

  • Addition:

    • Calculate 1.5 equivalents of Triphenylphosphine (

      
      ) relative to the azide.
      
    • Slowly add the

      
       to the solution at room temperature.
      
    • Observation: You will observe nitrogen gas (

      
      ) evolution (bubbling). This indicates the reaction is proceeding.
      
  • Incubation:

    • Stir the mixture at room temperature for 2-4 hours.

    • Note: Do not heat the reaction.[2] The exothermic nature of the reduction is sufficient.

  • Hydrolysis:

    • Add water (approx. 10% of solvent volume) to hydrolyze the intermediate iminophosphorane.

    • Stir for an additional 1 hour.

  • Validation (Crucial Step):

    • Perform a Thin Layer Chromatography (TLC) or IR spectroscopy.

    • Success Criteria: Disappearance of the azide stretch peak at

      
       (IR) or shift in Rf value (TLC).
      
  • Final Disposal:

    • The resulting mixture contains the amino-acid derivative and triphenylphosphine oxide.[8]

    • Label as: "Non-Hazardous Organic Waste (Deactivated Azide Solution)."

    • Dispose of in the standard organic solvent waste stream.

Part 5: Protocol B - High-Hazard Waste Segregation

Objective: Safe packaging of unquenched azide waste for professional Environmental Health & Safety (EHS) disposal.

Scope: For large quantities (>5g), pure solids, or complex mixtures where quenching is unsafe.

Packaging Requirements
  • Primary Container:

    • Use a polyethylene (HDPE) or polypropylene (PP) container.

    • NEVER use metal cans or glass containers with ground-glass joints (friction hazard).

    • Headspace: Do not fill >75%. Leave space for potential gas expansion, but ensure the cap is vented if possible. If a vented cap is unavailable, do not tighten the cap completely; tape it loosely to allow gas escape.

  • Liquid Waste Medium:

    • If the azide is in solution, ensure the solvent is compatible (e.g., Ethyl Acetate, Toluene).

    • Prohibited: No DCM, Chloroform, or Acids.[2][10]

  • Labeling:

    • Standard Hazardous Waste Label.

    • Additional Warning: Write "HIGHLY REACTIVE: ORGANIC AZIDE" in bold red marker.

    • List contents: "this compound in [Solvent Name]."

  • Storage:

    • Store in a secondary containment tray (plastic).

    • Keep in a cool, dark place away from light and vibration.

    • Request immediate pickup.

Part 6: Emergency Spill Control

In the event of a spill of solid or liquid this compound:

  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves, safety goggles, and a face shield.

  • Absorb:

    • Do not scrub. Scrubbing generates heat and friction.

    • Cover the spill with a solvent-soaked pad (ethanol or water) to desensitize it.

    • Gently wipe up using a "scoop" motion with a plastic dustpan.

  • Decontaminate Surface:

    • Wipe the surface with a 10% solution of Ceric Ammonium Nitrate (CAN) or a dilute bleach solution (if compatible with surrounding materials) to oxidize trace residues.

References

  • University of California, San Diego (UCSD). (2023).[11] Hazard Control Plan: Sodium Azide and Organic Azides.[2][3][10] Environmental Health & Safety.[2][3][11] Available at: [Link]

  • Organic Syntheses. (2010). Handling and Disposal of Hazardous Chemicals: Staudinger Reduction Protocol. Org.[2][3][8][12][13] Synth. 2010, 87, 161-169. Available at: [Link]

  • Bräse, S., et al. (2005).[2][14] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[2][14] Angewandte Chemie International Edition, 44(33), 5188-5240. (Source for C/N Ratio Rule).

  • University of California, Santa Barbara (UCSB). (2021). Standard Operating Procedure: Sodium Azide and Organic Azides.[3][10] Available at: [Link][1][9]

Sources

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